molecular formula C25H22N6O B15584637 JNJ-9350

JNJ-9350

Número de catálogo: B15584637
Peso molecular: 422.5 g/mol
Clave InChI: RIGHCDSORZCRDE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CHEMBL5094181 is a Unknown drug.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C25H22N6O

Peso molecular

422.5 g/mol

Nombre IUPAC

N-(3-imidazol-1-ylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C25H22N6O/c32-25(27-12-7-14-30-15-13-26-18-30)22-17-24-28-21(19-8-3-1-4-9-19)16-23(31(24)29-22)20-10-5-2-6-11-20/h1-6,8-11,13,15-18H,7,12,14H2,(H,27,32)

Clave InChI

RIGHCDSORZCRDE-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JNJ-77242113 (Icotrokinra), an Oral IL-23 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

JNJ-77242113, also known as icotrokinra (and formerly as JNJ-2113 or PN-235), is a first-in-class, orally available, targeted peptide antagonist of the interleukin-23 (IL-23) receptor.[1][2][3][4] It is under development for the treatment of moderate-to-severe plaque psoriasis and other immune-mediated inflammatory diseases.[4][5][6] This guide provides a detailed overview of its mechanism of action, supported by preclinical and clinical data, experimental methodologies, and visual representations of the relevant biological pathways.

Core Mechanism of Action

JNJ-77242113 functions by selectively and potently blocking the IL-23 signaling pathway.[6] The IL-23 pathway is a critical driver in the pathogenesis of various immune-mediated inflammatory diseases.[7] JNJ-77242113 binds with high affinity to the IL-23 receptor, preventing the binding of the IL-23 cytokine and thereby inhibiting the subsequent downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[3][6][7] A key feature of JNJ-77242113's mechanism is its high selectivity for the IL-23 receptor, with no significant impact on the related IL-12 signaling pathway.[7][8]

Molecular and Cellular Effects

The binding of IL-23 to its receptor typically activates the JAK-STAT signaling pathway, leading to the phosphorylation of STAT3 (pSTAT3). This, in turn, promotes the differentiation, survival, and activation of T helper 17 (Th17) cells.[3] Activated Th17 cells are a major source of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, which drive the inflammatory processes characteristic of diseases like psoriasis.[3][7][8]

JNJ-77242113 effectively inhibits IL-23-induced pSTAT3 signaling in human peripheral blood mononuclear cells (PBMCs).[8] By blocking this initial step, it prevents the downstream production of IL-17A, IL-17F, and IL-22, as demonstrated in preclinical models.[7][8] Furthermore, it has been shown to inhibit the production of interferon-gamma (IFNγ) induced by IL-23 in natural killer (NK) cells and in whole blood from both healthy donors and psoriasis patients.[7][8]

Quantitative Data from Preclinical and Clinical Studies

The potency and efficacy of JNJ-77242113 have been quantified in various studies. The following tables summarize key data points.

Table 1: In Vitro Potency of JNJ-77242113

ParameterValueCell/SystemReference
Binding Affinity (KD)7.1 pMHuman IL-23 Receptor[7]
IC50 (IL-23 Signaling)5.6 pMHuman Cells[7][8]
IC50 (IFNγ Production)18.4 pMNK Cells[7][8]
IC50 (IFNγ Production)11 pMHealthy Donor Blood[7][8]
IC50 (IFNγ Production)9 pMPsoriasis Patient Blood[7][8]

Table 2: Efficacy in a Phase 2b Clinical Trial (FRONTIER 1) in Plaque Psoriasis at Week 16

Treatment GroupPASI 75 Response RateReference
Placebo9.3%[6]
25 mg once daily37%[9]
25 mg twice daily51%[9]
50 mg once daily58%[9]
100 mg once daily65%[9]
100 mg twice daily79%[9]

PASI 75 represents a 75% reduction in the Psoriasis Area and Severity Index score.

Experimental Protocols

IL-23-Induced pSTAT3 and IL-12-Induced pSTAT4 Assays in Human PBMCs: Human peripheral blood mononuclear cells (PBMCs) were utilized to assess the inhibitory effect of JNJ-77242113 on cytokine-induced signaling. The cells were stimulated with IL-23 to induce the phosphorylation of STAT3 (pSTAT3) or with IL-12 to induce the phosphorylation of STAT4 (pSTAT4). The concentration-dependent inhibition by JNJ-77242113 was measured to determine its potency and selectivity.[8]

IFNγ Production Assay in Whole Blood: To evaluate the downstream functional consequences of IL-23 receptor blockade, whole blood samples from healthy donors and psoriasis patients were used. The samples were stimulated with IL-23 in the presence of varying concentrations of JNJ-77242113. The production of IFNγ was then quantified to assess the inhibitory activity of the compound.[8]

Rat Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model: This in vivo model was used to evaluate the anti-inflammatory effects of orally administered JNJ-77242113 in an inflammatory bowel disease context. Rats with TNBS-induced colitis were treated with the compound, and disease parameters were assessed. The study demonstrated that oral JNJ-77242113 could attenuate disease at doses of 0.3 mg/kg/day and higher.[7][8]

IL-23-Induced Rat Skin Inflammation Model: To model skin inflammation, rats were administered IL-23 to induce skin thickening and the expression of inflammatory cytokines. The efficacy of oral JNJ-77242113 was evaluated by its ability to inhibit these inflammatory responses, specifically the gene induction of IL-17A, IL-17F, and IL-22.[7][8]

Visualizations

IL23_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds JAK2 JAK2 IL-23R->JAK2 Activates IL-12Rβ1 IL-12Rβ1 TYK2 TYK2 IL-12Rβ1->TYK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Th17_Differentiation Th17 Differentiation & Activation pSTAT3->Th17_Differentiation Promotes Pro_inflammatory_Cytokines IL-17A, IL-17F, IL-22 Th17_Differentiation->Pro_inflammatory_Cytokines Produces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Drives JNJ-77242113 JNJ-77242113 JNJ-77242113->IL-23R Blocks Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models PBMCs Isolate Human PBMCs Stimulation Stimulate with IL-23/IL-12 +/- JNJ-77242113 PBMCs->Stimulation pSTAT_Analysis Analyze pSTAT3/pSTAT4 Levels Stimulation->pSTAT_Analysis Whole_Blood Obtain Whole Blood (Healthy & Psoriasis) IFN_Stimulation Stimulate with IL-23 +/- JNJ-77242113 Whole_Blood->IFN_Stimulation IFN_Quantification Quantify IFNγ Production IFN_Stimulation->IFN_Quantification Colitis_Induction Induce Colitis in Rats (TNBS) Oral_Dosing_Colitis Oral Dosing with JNJ-77242113 Colitis_Induction->Oral_Dosing_Colitis Colitis_Assessment Assess Disease Parameters Oral_Dosing_Colitis->Colitis_Assessment Skin_Inflammation_Induction Induce Skin Inflammation in Rats (IL-23) Oral_Dosing_Skin Oral Dosing with JNJ-77242113 Skin_Inflammation_Induction->Oral_Dosing_Skin Skin_Assessment Measure Skin Thickness & Cytokine Gene Expression Oral_Dosing_Skin->Skin_Assessment

References

The Role of Spermine Oxidase (SMOX) in Polyamine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spermine (B22157) oxidase (SMOX) is a flavin-dependent enzyme that plays a critical role in the catabolism of polyamines, a class of ubiquitous polycationic alkylamines essential for numerous cellular functions. As a key regulator of polyamine homeostasis, SMOX catalyzes the oxidation of spermine to spermidine (B129725), a reaction with significant physiological and pathological implications. This guide provides an in-depth analysis of the function of SMOX in polyamine metabolism, its enzymatic properties, regulatory mechanisms, and its emerging role as a therapeutic target in various diseases. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this field.

Introduction to Polyamine Metabolism

Polyamines, including putrescine, spermidine, and spermine, are vital for a range of cellular processes such as cell proliferation, differentiation, gene expression, and scavenging of reactive oxygen species.[1][2] The intracellular concentrations of these molecules are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. The polyamine metabolic pathway involves both anabolic enzymes, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), and catabolic enzymes.[3][4] The catabolic arm of this pathway is crucial for preventing the accumulation of polyamines to toxic levels and for the interconversion of different polyamine species. Two primary pathways contribute to polyamine catabolism: one initiated by spermidine/spermine N1-acetyltransferase (SAT1) followed by oxidation by N1-acetylpolyamine oxidase (PAOX), and a more direct pathway mediated by spermine oxidase (SMOX).[5]

Spermine Oxidase (SMOX): The Core of Polyamine Catabolism

SMOX is a highly inducible FAD-containing enzyme that specifically catalyzes the oxidation of spermine.[6][7] This reaction is a central node in polyamine metabolism, directly converting spermine back to spermidine.

The Enzymatic Reaction

The reaction catalyzed by SMOX is as follows:

Spermine + O₂ + H₂O → Spermidine + 3-aminopropanal (B1211446) + H₂O₂[6][8]

The byproducts of this reaction, 3-aminopropanal and hydrogen peroxide (H₂O₂), are highly reactive molecules. 3-aminopropanal can be non-enzymatically converted to the toxic aldehyde, acrolein.[9] Both H₂O₂ and acrolein are potent inducers of oxidative stress and can cause cellular damage, including DNA damage and apoptosis.[7][10] This production of reactive oxygen species (ROS) links polyamine catabolism by SMOX to various pathological conditions.[3]

Substrate Specificity and Isoforms

The primary substrate for SMOX is spermine.[6] However, it can also oxidize N¹-acetylspermine, albeit with a lower affinity compared to spermine.[6][7] Multiple isoforms of SMOX exist due to alternative splicing, and these isoforms can exhibit different biochemical characteristics and substrate specificities.[6][7]

Quantitative Data on SMOX Activity

The enzymatic activity of SMOX has been characterized, with key kinetic parameters determined for its primary substrates. This data is crucial for understanding its catalytic efficiency and for the development of specific inhibitors.

IsoformSubstrateK_m_ (μM)k_cat_k_cat_/K_m_Notes
Isoform 1Spermine0.6[6]27-fold higher than with N¹-acetylspermine[6]
Isoform 6Spermine0.5[6]27-fold higher than with N¹-acetylspermine[6]
Isoform 1 & 6N¹-acetylspermine3[6]
Native SMOXSpermine15.1 ± 1.15.3 ± 0.2 s⁻¹0.35 (μM·s)⁻¹Data from a study on native and nano-immobilized SMOX.[11]
SAMN@SMOXSpermine4.8 ± 0.63.5 ± 0.1 s⁻¹0.73 (μM·s)⁻¹Data for SMOX immobilized on surface-active maghemite nanoparticles.[11]

Regulation of SMOX Expression and Activity

The expression and activity of SMOX are tightly regulated at multiple levels, allowing cells to respond to various physiological and pathological stimuli.

  • Transcriptional Regulation: SMOX expression is induced by various stress signals, including hypoxia. Under hypoxic conditions, the transcription factor hypoxia-inducible factor-1α (HIF-1α) binds to hypoxia response elements in the SMOX promoter, leading to its upregulation.[12] The muscle transcription factor MYOD has been shown to indirectly downregulate SMOX levels.[10]

  • Induction by Polyamine Analogs: Certain antitumor polyamine analogs can induce the expression of SMOX.[6]

  • Inhibition: Several small molecules have been identified as inhibitors of SMOX. A well-characterized inhibitor is MDL 72527.[13][14] The development of potent and specific SMOX inhibitors is an active area of research for therapeutic applications.[2][15]

Role of SMOX in Health and Disease

The activity of SMOX and the resulting byproducts have been implicated in a wide range of physiological and pathological processes.

  • Cancer: Dysregulation of SMOX activity is linked to various cancers, including those of the prostate, breast, colon, and stomach.[2][3] The H₂O₂ produced by SMOX can contribute to inflammation-induced carcinogenesis by causing DNA damage.[5][7] In some contexts, elevated SMOX activity is associated with tumor growth and metastasis, making it a potential therapeutic target.[2]

  • Neurodegenerative Diseases: SMOX is implicated in neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's disease.[2][8] The oxidative stress generated by SMOX can contribute to neuronal damage.[2] Inhibition of SMOX has been shown to be neuroprotective in models of retinal excitotoxicity.[13][14]

  • Inflammatory Diseases: SMOX-derived ROS can activate pro-inflammatory signaling pathways.[2] Upregulation of SMOX has been observed in inflammatory conditions like ulcerative colitis and is thought to contribute to epithelial damage.[7]

  • Skeletal Muscle Physiology: SMOX is highly expressed in muscle tissue and its expression increases during myoblast differentiation. It has been suggested that SMOX plays a role in muscle fiber size, with its reduction potentially leading to muscle atrophy.[9]

  • Kidney Disease: SMOX is predominantly induced in the tubular epithelium of fibrotic kidneys, and its expression correlates with kidney fibrosis and functional decline in patients with chronic kidney disease.[16]

Signaling Pathways and Logical Relationships

The role of SMOX in cellular function is best understood through its integration into broader signaling networks.

polyamine_metabolism cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism cluster_products SMOX Byproducts arginine Arginine ornithine Ornithine arginine->ornithine ARG1 putrescine Putrescine ornithine->putrescine ODC spermidine Spermidine putrescine->spermidine SRM putrescine_cat Putrescine spermine Spermine spermidine->spermine SMS spermidine_cat Spermidine spermine_cat Spermine spermine_cat->spermidine_cat SMOX n1_acetylspermine N¹-acetylspermine spermine_cat->n1_acetylspermine SAT1 h2o2 H₂O₂ spermine_cat->h2o2 aminopropanal 3-aminopropanal spermine_cat->aminopropanal n1_acetylspermidine N¹-acetylspermidine spermidine_cat->n1_acetylspermidine SAT1 n1_acetylspermine->spermidine_cat PAOX n1_acetylspermidine->putrescine_cat PAOX acrolein Acrolein aminopropanal->acrolein

Caption: The polyamine metabolic pathway highlighting the central role of SMOX.

smox_regulation_downstream cluster_stimuli Upstream Stimuli cluster_regulation Transcriptional Regulation cluster_smox SMOX Activity cluster_downstream Downstream Effects hypoxia Hypoxia hif1a HIF-1α hypoxia->hif1a inflammation Inflammation (e.g., TNF-α, IL-6) smox_gene SMOX Gene inflammation->smox_gene hif1a->smox_gene Binds to promoter smox_protein SMOX Protein smox_gene->smox_protein Translation spermidine Spermidine smox_protein->spermidine Oxidation ros ROS Production (H₂O₂, Acrolein) smox_protein->ros spermine Spermine spermine->smox_protein oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis oxidative_stress->apoptosis cellular_damage Cellular Damage oxidative_stress->cellular_damage

Caption: Regulation of SMOX and its downstream signaling effects.

Experimental Protocols

Accurate measurement of SMOX activity and polyamine levels is fundamental for research in this area. Below are detailed methodologies for key experiments.

Measurement of SMOX Activity

7.1.1. Chemiluminescence-Based Assay [15][17]

This is a highly sensitive method that measures the H₂O₂ produced by the SMOX reaction.

  • Principle: The H₂O₂ produced is used by horseradish peroxidase (HRP) to catalyze the oxidation of luminol, generating a chemiluminescent signal that is proportional to SMOX activity.

  • Materials:

    • Cell lysate or purified SMOX enzyme

    • Glycine (B1666218) buffer (0.083 M, pH 8.0)

    • Luminol

    • Horseradish peroxidase (HRP)

    • Spermine (substrate)

    • Pargyline (monoamine oxidase inhibitor)

    • Aminoguanidine (diamine oxidase inhibitor)

    • Luminometer

  • Procedure:

    • Prepare a reaction mix on ice containing glycine buffer, luminol, HRP, pargyline, and aminoguanidine.

    • Add cell lysate or purified SMOX to the reaction mix in a luminometer cuvette or a white, flat-bottom 96-well plate.

    • Incubate the mixture at 37°C for a short period (e.g., 2 minutes).

    • Initiate the reaction by adding the spermine substrate.

    • Immediately measure the chemiluminescence over a defined period (e.g., 40-60 seconds) using a luminometer.

    • Quantify SMOX activity by comparing the luminescence signal to a standard curve generated with known concentrations of H₂O₂.

7.1.2. HPLC-Based Assay [18]

This method directly measures the conversion of spermine to spermidine, avoiding interference from compounds that may affect the HRP-coupled reaction.

  • Principle: Substrate (spermine) and product (spermidine) are separated and quantified by high-performance liquid chromatography (HPLC).

  • Materials:

    • Cell or tissue homogenates

    • Reaction buffer

    • Spermine

    • HPLC system with a suitable column (e.g., reverse-phase)

    • Derivatization agent (e.g., dansyl chloride) for post-column or pre-column derivatization to enable fluorescent or UV detection.

  • Procedure:

    • Incubate the enzyme source (cell or tissue homogenate) with spermine in a reaction buffer at 37°C for a defined time.

    • Stop the reaction (e.g., by adding perchloric acid).

    • Derivatize the polyamines in the reaction mixture.

    • Inject the derivatized sample into the HPLC system.

    • Separate spermine and spermidine using an appropriate gradient.

    • Detect and quantify the peaks corresponding to spermine and spermidine.

    • Calculate SMOX activity based on the amount of spermidine produced or spermine consumed over time.

Quantification of Polyamine Levels

Several methods are available for the accurate quantification of intracellular polyamines.

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying polyamines. It typically involves pre-column or post-column derivatization to allow for fluorescent or UV detection.[19][20][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that involves derivatization of polyamines to make them volatile, followed by separation by GC and detection by MS.[19][22]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are commercially available for the quantification of specific polyamines and offer a high-throughput option.[19][20][23]

  • Capillary Zone Electrophoresis (CZE): This technique offers high sensitivity and requires small sample volumes for the separation and quantification of polyamines.[21]

experimental_workflow cluster_sample Sample Preparation cluster_assay SMOX Activity Assay cluster_polyamine Polyamine Quantification cells_tissues Cells or Tissues homogenization Homogenization / Lysis cells_tissues->homogenization protein_quant Protein Quantification homogenization->protein_quant reaction_setup Set up reaction mix (Buffer, Substrate) protein_quant->reaction_setup extraction Polyamine Extraction protein_quant->extraction incubation Incubate at 37°C reaction_setup->incubation detection Detection incubation->detection data_analysis Data Analysis and Interpretation detection->data_analysis Chemiluminescence or Chromatogram derivatization Derivatization extraction->derivatization analysis Analysis derivatization->analysis analysis->data_analysis Chromatogram or Spectra

Caption: A generalized experimental workflow for studying SMOX.

Conclusion and Future Directions

Spermine oxidase is a pivotal enzyme in polyamine metabolism, maintaining cellular homeostasis and, when dysregulated, contributing to a spectrum of human diseases. The production of reactive oxygen species as a byproduct of its catalytic activity places SMOX at the crossroads of cellular metabolism, oxidative stress, and disease pathogenesis. The development of specific and potent SMOX inhibitors holds significant promise for therapeutic intervention in cancer, neurodegenerative disorders, and inflammatory conditions.[2] Future research should focus on elucidating the precise roles of different SMOX isoforms, further unraveling the complex regulatory networks that govern its expression, and advancing the clinical development of SMOX-targeting therapies.

References

JNJ-7706621: An In-Depth Technical Guide to its Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenet: Dual Inhibition of Cyclin-Dependent Kinases and Aurora Kinases

JNJ-7706621 is a potent small molecule inhibitor that targets key regulators of the cell cycle, demonstrating significant therapeutic potential in oncology.[1][2] Its primary mechanism of action is the dual inhibition of two critical families of serine/threonine kinases: the Cyclin-Dependent Kinases (CDKs) and the Aurora Kinases.[1][2][3] This dual activity disrupts cell cycle progression at multiple checkpoints, leading to cell growth inhibition, apoptosis, and endoreduplication in cancer cells.[1][4]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of JNJ-7706621 has been quantified against a range of kinases, revealing a potent and relatively selective profile. The half-maximal inhibitory concentrations (IC50) for its primary targets are in the low nanomolar range, indicating high potency.

Primary Target Inhibition
TargetIC50 (nM)
CDK1/Cyclin B9
CDK2/Cyclin A4
CDK2/Cyclin E3
Aurora A11
Aurora B15
Data sourced from multiple studies.[3][5]
Selectivity Against Other Kinases

JNJ-7706621 has been profiled against a broad panel of kinases to determine its selectivity. While it is a pan-CDK inhibitor, it shows significantly higher potency for CDK1 and CDK2 over other family members.[5] Notably, it has been reported to have no significant activity against Plk1 and Wee1 kinases at the highest concentrations tested.[3][5] The compound also exhibits inhibitory activity against other kinases, albeit at higher concentrations.

TargetIC50 (nM)
CDK3>58
CDK4>58
CDK6>58
VEGF-R2154-254
FGF-R2154-254
GSK3β154-254
Data reflects a compilation from available research.[5][6]

A comprehensive kinome-wide affinity profile for JNJ-7706621 is available through large-scale screening platforms such as DiscoveRx KINOMEscan®, EMD Millipore KinaseProfiler™, and Reaction Biology HotSpot™.[7][8] These screens provide a broader understanding of the compound's selectivity across the human kinome.

Cellular Activity

In cellular assays, JNJ-7706621 demonstrates potent anti-proliferative effects across a variety of human cancer cell lines, with IC50 values typically in the range of 112 to 514 nM.[3][5] This activity is largely independent of the p53 or retinoblastoma (Rb) status of the cancer cells.[1][4] In contrast, the compound is significantly less potent against normal human cell lines, with IC50 values in the micromolar range, suggesting a therapeutic window.[5]

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer284
HCT116Colon Carcinoma254
A375Melanoma447
PC3Prostate Adenocarcinoma120
IC50 values are representative and may vary between studies.[3][5]

Signaling Pathways and Experimental Workflows

The dual inhibition of CDKs and Aurora kinases by JNJ-7706621 impacts critical cell cycle and apoptotic pathways.

JNJ_7706621_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition & Mitosis cluster_Apoptosis Apoptosis Induction CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb CDK2_E CDK2/Cyclin E CDK2_E->Rb E2F E2F Rb->E2F S_Phase S_Phase E2F->S_Phase S-Phase Progression CDK1_B CDK1/Cyclin B Mitosis Mitosis CDK1_B->Mitosis Mitotic_Arrest G2/M Arrest & Endoreduplication CDK1_B->Mitotic_Arrest Aurora_A Aurora A Aurora_A->Mitosis Aurora_A->Mitotic_Arrest Aurora_B Aurora B Aurora_B->Mitosis Aurora_B->Mitotic_Arrest Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JNJ_7706621 JNJ-7706621 JNJ_7706621->CDK4_6 JNJ_7706621->CDK2_E JNJ_7706621->CDK1_B JNJ_7706621->Aurora_A JNJ_7706621->Aurora_B Mitotic_Arrest->Caspase9 Activates

Caption: JNJ-7706621 inhibits CDKs and Aurora kinases, leading to cell cycle arrest and apoptosis.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a radiometric method to determine the inhibitory activity of JNJ-7706621 against specific kinases.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase - Substrate (e.g., biotinylated peptide) - Cofactors - Reaction Buffer - JNJ-7706621 dilutions start->prep_reagents incubation1 Incubate kinase, substrate, buffer, and JNJ-7706621 prep_reagents->incubation1 add_atp Add ATP/[γ-33P]ATP mixture to initiate reaction incubation1->add_atp incubation2 Incubate at 30°C for 1-2 hours add_atp->incubation2 stop_reaction Stop reaction by spotting onto P81 phosphocellulose paper or adding EDTA incubation2->stop_reaction wash Wash filter paper to remove unincorporated [γ-33P]ATP stop_reaction->wash scintillation Quantify incorporated radioactivity using a scintillation counter wash->scintillation analysis Calculate percent inhibition and determine IC50 values scintillation->analysis end End analysis->end

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Dilute the target kinase (e.g., CDK1/cyclin B) in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na3VO4, 2 mM DTT).[9]

    • Prepare a solution of the specific substrate peptide.[9]

    • Prepare serial dilutions of JNJ-7706621 in DMSO.

  • Reaction Setup:

    • In a 96-well plate, combine the kinase, substrate, and reaction buffer.

    • Add the diluted JNJ-7706621 or DMSO (vehicle control) to the wells.

    • Allow a brief pre-incubation period (e.g., 20 minutes at room temperature).[9]

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP (final concentration typically 10 µM).[9]

    • Incubate the plate at 30°C for 1 to 2 hours.[5]

  • Termination and Detection:

    • Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose filter paper.[9]

    • Wash the filter paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.[9]

    • Measure the amount of incorporated 33P in the substrate using a scintillation counter.[5]

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Cell Proliferation Assay ([¹⁴C]-Thymidine Incorporation)

This assay measures the effect of JNJ-7706621 on the proliferation of cancer cells by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.[5]

Cell_Proliferation_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate and incubate for 24 hours start->seed_cells add_compound Add serial dilutions of JNJ-7706621 and incubate for 24 hours seed_cells->add_compound add_thymidine Add [¹⁴C]-Thymidine to each well and incubate for another 24 hours add_compound->add_thymidine wash_cells Wash cells to remove unincorporated [¹⁴C]-Thymidine add_thymidine->wash_cells lyse_cells Lyse cells (if using a scintillation plate, this step is integrated) wash_cells->lyse_cells measure_radioactivity Quantify [¹⁴C] incorporation using a scintillation counter lyse_cells->measure_radioactivity calculate_ic50 Calculate percent inhibition of proliferation and determine IC50 value measure_radioactivity->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a [¹⁴C]-Thymidine incorporation cell proliferation assay.

Detailed Steps:

  • Cell Seeding:

    • Trypsinize and count the desired cancer cell line.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and incubate for 24 hours.[5]

  • Compound Treatment:

    • Prepare serial dilutions of JNJ-7706621 in the appropriate cell culture medium.

    • Add the diluted compound to the wells and incubate for 24 hours.[5]

  • Radiolabeling:

    • Add [¹⁴C]-methyl-thymidine to each well at a final concentration of approximately 0.2 µCi/well.[5]

    • Incubate the plate for an additional 24 hours.[5]

  • Harvesting and Detection:

    • Aspirate the medium and wash the cells twice with PBS.[5]

    • If using a standard plate, lyse the cells and transfer the lysate to a scintillation vial.

    • If using a scintillating microplate (e.g., CytoStar), the incorporated radioactivity can be measured directly.[5]

  • Data Analysis:

    • Quantify the amount of [¹⁴C]-thymidine incorporation using a scintillation counter.

    • Calculate the percentage of inhibition of cell proliferation relative to the vehicle-treated control cells.

    • Determine the IC50 value from the dose-response curve.

Conclusion

JNJ-7706621 is a potent dual inhibitor of CDKs and Aurora kinases with a well-defined target selectivity profile. Its ability to induce cell cycle arrest and apoptosis in a broad range of cancer cell lines at nanomolar concentrations, while showing reduced activity against normal cells, underscores its potential as a therapeutic agent. The provided experimental protocols offer a foundation for further investigation and characterization of this and similar compounds in drug discovery and development.

References

The Inhibition of Spermine Oxidase: A Promising Strategy to Mitigate Cellular Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine (B22157) oxidase (SMOX) is a flavin-dependent enzyme that plays a critical role in polyamine catabolism. Its enzymatic activity, the oxidation of spermine to spermidine, concurrently generates hydrogen peroxide (H₂O₂) and the reactive aldehyde, 3-aminopropanal, which can spontaneously convert to acrolein.[1][2] These byproducts are significant contributors to cellular reactive oxygen species (ROS) levels, implicating SMOX in the pathophysiology of numerous conditions characterized by oxidative stress, including cancer, neurodegenerative diseases, and inflammatory disorders.[3][4] Consequently, the inhibition of SMOX has emerged as a compelling therapeutic strategy to ameliorate oxidative damage. This technical guide provides a comprehensive overview of the effects of SMOX inhibition on cellular ROS levels, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction to Spermine Oxidase and ROS Production

Polyamines, such as spermine and spermidine, are ubiquitous polycations essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation.[3] The intracellular concentrations of polyamines are tightly regulated through a balance of biosynthesis, catabolism, and transport. SMOX is a key enzyme in the catabolic pathway, specifically catalyzing the back-conversion of spermine to spermidine.[2]

The SMOX-mediated reaction is a significant endogenous source of ROS. The generation of hydrogen peroxide, a relatively stable ROS, can disrupt cellular redox homeostasis and damage cellular macromolecules.[1] Furthermore, the byproduct acrolein is a highly toxic aldehyde capable of forming adducts with DNA and proteins, leading to cellular dysfunction and injury.[1][5] Dysregulation of SMOX activity and the subsequent increase in ROS production have been linked to the progression of various diseases.[3][4] Therefore, targeting SMOX with specific inhibitors presents a promising approach to reduce oxidative stress and its pathological consequences.

Quantitative Effects of SMOX Inhibition on Cellular ROS Levels

The inhibition of SMOX leads to a quantifiable reduction in cellular ROS levels. This effect has been demonstrated in various cell lines using different SMOX inhibitors. The data presented below summarizes the inhibitory potency of several compounds against SMOX and the corresponding decrease in ROS production.

Table 1: Inhibitory Potency of Selected SMOX Inhibitors
InhibitorIC₅₀ (µM)Kᵢ (µM)Cell LineReference
MDL 72527 89-10063Various[6]
Compound 6 0.541.60SH-SY5Y[6]
Compound 7 0.230.46SH-SY5Y[6]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kᵢ (Inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme.

Table 2: Quantitative Reduction in Cellular ROS upon SMOX Inhibition
Cell LineInhibitorInhibitor Conc. (µM)% ROS Reduction (approx.)AssayReference
SH-SY5YCompound 61025%CM-H2DCFDA[6]
SH-SY5YCompound 65050%CM-H2DCFDA[6]
KeratinocytesMDL 7252725Significant prevention of H₂O₂ generationNot specified[7]

The percentage of ROS reduction is an approximation based on the graphical data presented in the cited literature.

Signaling Pathways Modulated by SMOX Inhibition

The reduction in cellular ROS levels through SMOX inhibition has a direct impact on downstream signaling pathways implicated in cellular stress, inflammation, and survival.

MAPK/ERK and Stress-Activated Kinase Pathways

SMOX-derived ROS are known to activate stress-activated protein kinases such as p38 MAPK and ERK1/2, as well as the transcription factor STAT3.[2][8][9] Inhibition of SMOX with MDL 72527 has been shown to downregulate the phosphorylation of p38, ERK1/2, and STAT3 in a mouse model of ischemic retinopathy.[8] This suggests that SMOX inhibition can mitigate the inflammatory and pro-apoptotic signals mediated by these pathways.

SMOX_MAPK_Pathway cluster_SMOX SMOX Activity cluster_Inhibition Inhibition cluster_Signaling Downstream Signaling Spermine Spermine SMOX SMOX Spermine->SMOX Substrate Spermidine Spermidine SMOX->Spermidine Product ROS ROS SMOX->ROS Byproduct (H₂O₂, Acrolein) p38_MAPK p38_MAPK ROS->p38_MAPK Activates ERK1_2 ERK1_2 ROS->ERK1_2 Activates STAT3 STAT3 ROS->STAT3 Activates MDL_72527 MDL 72527 MDL_72527->SMOX Inhibits Cellular_Stress_Response Cellular_Stress_Response p38_MAPK->Cellular_Stress_Response Leads to Proliferation_Survival Proliferation_Survival ERK1_2->Proliferation_Survival Leads to Inflammation_Gene_Expression Inflammation_Gene_Expression STAT3->Inflammation_Gene_Expression Leads to

SMOX-mediated activation of MAPK and STAT3 signaling pathways.
Nrf2 Antioxidant Response Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and cytoprotective genes.[10] While direct evidence linking SMOX inhibition to Nrf2 activation is still emerging, it is plausible that by reducing the overall ROS burden, SMOX inhibitors could indirectly modulate the Nrf2 pathway, thereby enhancing the cell's intrinsic antioxidant capacity.

Nrf2_Pathway cluster_ROS_Modulation Cellular Redox State cluster_Nrf2_Activation Nrf2 Signaling SMOX Spermine Oxidase (SMOX) ROS Cellular ROS SMOX->ROS Generates SMOX_Inhibitor SMOX Inhibitor SMOX_Inhibitor->SMOX Inhibits Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates Transcription

Modulation of the Nrf2 antioxidant response pathway by cellular ROS.

Detailed Experimental Protocols

Inhibition of SMOX in Cell Culture

This protocol provides a general guideline for treating cultured cells with a SMOX inhibitor.

SMOX_Inhibition_Workflow A 1. Cell Seeding Plate cells at the desired density and allow to adhere overnight. B 2. Inhibitor Preparation Prepare a stock solution of the SMOX inhibitor (e.g., MDL 72527 in sterile water or PBS). Prepare serial dilutions to achieve the desired final concentrations. A->B C 3. Cell Treatment Remove the culture medium and replace with fresh medium containing the SMOX inhibitor. Include a vehicle control (medium with the same concentration of the inhibitor's solvent). B->C D 4. Incubation Incubate the cells for the desired time period (e.g., 4, 12, 24, 48 hours) at 37°C in a CO₂ incubator. C->D E 5. Downstream Analysis Proceed with downstream assays such as ROS measurement or cell viability assays. D->E

Experimental workflow for SMOX inhibition in cell culture.

Methodology:

  • Cell Culture: Maintain the desired cell line (e.g., SH-SY5Y neuroblastoma cells) in the appropriate culture medium and conditions.[8]

  • Inhibitor Preparation: Prepare a stock solution of the SMOX inhibitor (e.g., 100 mM MDL 72527 in sterile water).[7] Prepare working solutions by diluting the stock in culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).

  • Treatment: Seed cells in a suitable format (e.g., 96-well plate for viability assays, 6-well plate for ROS measurement). Once the cells have reached the desired confluency (typically 70-80%), replace the medium with the medium containing the SMOX inhibitor or vehicle control.

  • Incubation: Incubate the cells for a predetermined duration based on the experimental aims. The optimal incubation time may vary between cell lines and inhibitors.

Measurement of Intracellular ROS using CM-H2DCFDA

This protocol describes the use of the fluorescent probe CM-H2DCFDA to measure general oxidative stress.

Materials:

  • CM-H2DCFDA (5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate, acetyl ester)

  • Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Methodology:

  • Cell Preparation: Treat cells with the SMOX inhibitor as described in protocol 4.1.

  • Probe Loading: After the inhibitor treatment, wash the cells twice with warm HBSS or PBS.[7]

  • Prepare a working solution of CM-H2DCFDA (typically 5-10 µM) in HBSS or serum-free medium.[7]

  • Add the CM-H2DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[7]

  • Measurement: After incubation, wash the cells twice with HBSS or PBS to remove excess probe.[7]

  • Add HBSS or PBS back to the wells and immediately measure the fluorescence intensity using a microplate reader (excitation ~495 nm, emission ~529 nm) or visualize under a fluorescence microscope.[11]

  • The fluorescence intensity is proportional to the amount of ROS in the cells. Data should be normalized to a control group (e.g., vehicle-treated cells).

Measurement of Hydrogen Peroxide using Amplex™ Red Assay

This protocol is specific for the detection of H₂O₂, a direct product of the SMOX reaction.

Materials:

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Cell lysates or culture supernatant

  • Fluorescence microplate reader

Methodology:

  • Sample Preparation: Collect cell culture supernatant or prepare cell lysates. Note that direct measurement in cell lysates can be challenging and may require optimization.[12]

  • Standard Curve: Prepare a standard curve of known H₂O₂ concentrations in the reaction buffer.

  • Reaction Mixture: Prepare a working solution of Amplex™ Red (e.g., 50 µM) and HRP (e.g., 0.1 U/mL) in the reaction buffer.[13]

  • Assay: In a 96-well plate, add your samples and standards.

  • Add the Amplex™ Red/HRP working solution to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.[13]

  • Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).[13]

  • Calculate the H₂O₂ concentration in the samples by interpolating from the standard curve.

Cell Viability Assessment using MTS Assay

This protocol is used to assess the effect of SMOX inhibition on cell viability.

Materials:

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Phenazine ethosulfate (PES)

  • 96-well plates

  • Absorbance microplate reader

Methodology:

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of the SMOX inhibitor as described in protocol 4.1.[8]

  • MTS Addition: After the desired incubation period, add the MTS/PES solution to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of culture medium).[14]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[14]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

  • The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

The enzymatic activity of SMOX is a significant contributor to the cellular pool of reactive oxygen species. Inhibition of SMOX has been demonstrated to effectively reduce ROS levels, thereby mitigating oxidative stress and its downstream pathological consequences. This technical guide has provided a comprehensive overview of the quantitative effects of SMOX inhibition, detailed experimental protocols for its investigation, and an outline of the key signaling pathways involved. The continued development and characterization of potent and selective SMOX inhibitors hold great promise for the therapeutic intervention in a wide range of diseases driven by oxidative damage. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying the protective effects of SMOX inhibition and to translate these preclinical findings into clinical applications.

References

JNJ-9350: A Technical Guide to its Core Mechanism and Impact on DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-9350 is a potent and selective small molecule inhibitor of spermine (B22157) oxidase (SMOX), a key enzyme in the polyamine catabolism pathway. The enzymatic activity of SMOX is directly linked to the production of reactive oxygen species (ROS), which are known to induce cellular damage, including genotoxic stress. This technical guide provides an in-depth analysis of this compound's mechanism of action and its consequential impact on DNA damage. By inhibiting SMOX, this compound effectively reduces the generation of ROS, thereby mitigating DNA damage. This document summarizes the available quantitative data, presents detailed experimental protocols from relevant studies, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and Spermine Oxidase (SMOX)

This compound (also known as JNJ-77062938) has emerged as a critical chemical probe for investigating the biological functions of spermine oxidase (SMOX). SMOX is a flavin-dependent enzyme that plays a crucial role in polyamine homeostasis by catalyzing the oxidation of spermine to spermidine. This process, however, generates cytotoxic byproducts, including hydrogen peroxide (H₂O₂) and 3-aminopropanal, which can spontaneously convert to the highly reactive aldehyde, acrolein. An overabundance of these reactive oxygen species (ROS) can lead to a state of oxidative stress, causing damage to lipids, proteins, and nucleic acids. The ability of this compound to selectively inhibit SMOX makes it a valuable tool for studying the pathological conditions associated with elevated SMOX activity and for exploring therapeutic strategies aimed at mitigating oxidative DNA damage.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of SMOX. By binding to the enzyme, this compound prevents the oxidation of spermine, thereby blocking the production of H₂O₂ and acrolein. This reduction in ROS levels is the cornerstone of its protective effect against DNA damage.

cluster_0 Polyamine Catabolism Spermine Spermine SMOX Spermine Oxidase (SMOX) Spermine->SMOX Spermidine Spermidine SMOX->Spermidine H2O2 Hydrogen Peroxide (H₂O₂) SMOX->H2O2 Acrolein 3-Aminopropanal -> Acrolein SMOX->Acrolein ROS Reactive Oxygen Species (ROS) H2O2->ROS Acrolein->ROS DNA_Damage Oxidative DNA Damage ROS->DNA_Damage JNJ9350 This compound JNJ9350->Inhibition Inhibition->SMOX

Figure 1: Mechanism of this compound Action.

Quantitative Data on DNA Damage Mitigation

The inhibitory effect of this compound on SMOX translates to a quantifiable reduction in markers of oxidative DNA damage. The available data from preclinical studies are summarized below.

Table 1: Effect of this compound on Oxidative DNA Damage Marker
MarkerModel SystemTreatmentChange in Marker LevelReference
8-hydroxy-2'-deoxyguanosine (8-oxo-dG)Aged mice with traumatic brain injuryThis compoundSignificant Reduction in 8-oxo-dG-positive cells[1]
Table 2: Inferred Effects of SMOX Inhibition on DNA Double-Strand Break Markers

Note: The following data are inferred from studies on SMOX overexpression, which has the opposite effect of this compound. It is hypothesized that inhibition of SMOX by this compound would lead to a reduction in these markers under conditions of SMOX-induced stress.

MarkerEffect of SMOX OverexpressionInferred Effect of this compound (SMOX Inhibition)
Phosphorylated H2AX (γH2AX)Increase in protein levels and foci formationReduction in protein levels and foci formation
ATM (Ataxia-Telangiectasia Mutated) ActivationIncreased activationReduced activation
DNA-PKcs (DNA-dependent Protein Kinase, catalytic subunit) ActivationIncreased activationReduced activation

Signaling Pathways

This compound, by inhibiting SMOX, modulates the signaling pathways associated with oxidative stress and the DNA Damage Response (DDR). The reduction in ROS prevents the initial trigger for DNA lesion formation, thereby reducing the activation of the DDR cascade.

cluster_0 Upstream Events cluster_1 DNA Damage and Response JNJ9350 This compound SMOX SMOX JNJ9350->SMOX Inhibition ROS ROS Production SMOX->ROS Catalyzes DNA_Damage DNA Damage (e.g., 8-oxo-dG, DSBs) ROS->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 gH2AX γH2AX Foci Formation ATM_ATR->gH2AX Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair gH2AX->DNA_Repair

Figure 2: this compound and the DNA Damage Response Pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the impact of this compound on DNA damage. Below are methodologies based on cited research.

Immunohistochemistry for 8-oxo-dG

This protocol is adapted from a study that utilized this compound to assess oxidative DNA damage in brain tissue.[1]

  • Tissue Preparation:

    • Perfuse animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain tissue in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by immersing in 30% sucrose (B13894) in PBS until it sinks.

    • Freeze the tissue and cut into 30 µm-thick sections using a cryostat.

  • Immunostaining:

    • Wash free-floating sections three times in PBS.

    • Perform antigen retrieval by incubating sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.

    • Allow sections to cool to room temperature.

    • Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.

    • Block non-specific binding with 5% normal donkey serum in PBS with 0.1% Triton X-100 for 1 hour at room temperature.

    • Incubate sections with a primary antibody against 8-oxo-dG (e.g., rabbit anti-8-oxo-dG) overnight at 4°C.

    • Wash sections three times in PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 2 hours at room temperature in the dark.

    • Wash sections three times in PBS.

    • Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Quantification:

    • Capture images using a confocal or fluorescence microscope.

    • Quantify the number of 8-oxo-dG-positive cells per unit area in defined regions of interest.

Western Blot for γH2AX (Representative Protocol)

This protocol is a representative method for assessing γH2AX levels, as a specific protocol for this compound was not detailed in the searched literature. This is based on general procedures from studies on SMOX.

  • Cell Lysis and Protein Extraction:

    • Treat cells with this compound at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-H2AX (Ser139) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize γH2AX levels to a loading control such as β-actin or total H2AX.

Experimental Workflow

cluster_assays DNA Damage Assays start Start: Cell Culture or Animal Model treatment Treatment: Vehicle vs. This compound start->treatment collection Sample Collection: Cells or Tissues treatment->collection wb Western Blot (γH2AX) collection->wb ifc Immunofluorescence (8-oxo-dG, γH2AX, 53BP1) collection->ifc comet Comet Assay (DNA Strand Breaks) collection->comet analysis Data Analysis and Quantification wb->analysis ifc->analysis comet->analysis end Conclusion analysis->end

Figure 3: General Experimental Workflow.

Conclusion

This compound is a valuable chemical tool for probing the role of spermine oxidase in cellular physiology and pathology. Its potent and selective inhibition of SMOX leads to a significant reduction in the production of reactive oxygen species, which in turn mitigates oxidative DNA damage. The available data demonstrates the ability of this compound to decrease levels of the oxidative DNA damage marker 8-oxo-dG. While further studies are needed to fully quantify its effects on other DNA damage markers such as γH2AX and 53BP1 foci across various models, the existing evidence strongly supports the role of this compound as a protective agent against SMOX-mediated genotoxicity. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic potential of SMOX inhibition in diseases driven by oxidative stress and DNA damage.

References

Foundational Research on Spermine Oxidase (SMOX) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational research on spermine (B22157) oxidase (SMOX) inhibitors, focusing on their mechanism of action, quantitative data, experimental protocols, and the core signaling pathways they modulate.

Introduction to Spermine Oxidase (SMOX)

Spermine oxidase (SMOX) is a flavin-dependent enzyme that plays a crucial role in polyamine catabolism.[1][2] It specifically catalyzes the oxidation of spermine to spermidine, a reaction that also produces hydrogen peroxide (H₂O₂) and 3-aminopropanal.[1][2][3] The latter is a reactive aldehyde that can be non-enzymatically converted to the highly toxic acrolein.[1][3] Dysregulation of SMOX activity and the subsequent accumulation of its byproducts have been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and inflammatory conditions.[1][4] This has positioned SMOX as a compelling therapeutic target for drug development.[4][5]

SMOX inhibitors are compounds designed to specifically block the catalytic activity of the SMOX enzyme.[6] By doing so, they aim to mitigate the downstream cellular damage caused by the accumulation of reactive oxygen species (ROS) and toxic aldehydes.[4][6] The development of potent and selective SMOX inhibitors is an active area of research, with the goal of creating novel therapeutic agents for a variety of diseases.[5][7]

Quantitative Data: Potency and Selectivity of SMOX Inhibitors

The efficacy of SMOX inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibitory constant (Kᵢ). A lower value for both of these parameters indicates a higher potency of the inhibitor. Selectivity is also a critical factor, often assessed by comparing the inhibitor's potency against SMOX to its activity against other polyamine-metabolizing enzymes like polyamine oxidase (PAOX) and other FAD-dependent enzymes such as monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1).[7]

Here is a summary of the quantitative data for several key SMOX inhibitors:

InhibitorIC₅₀ (µM)Kᵢ (µM)Target SelectivityReference(s)
MDL 72527 89-10063Also inhibits PAOX (IC₅₀ = 0.02 µM)[7][8]
SI-4650 289382More potent against PAOX (IC₅₀ = 35 µM)[7][9]
JNJ-9350 0.010.0099>89-fold selective over PAOX (IC₅₀ = 0.79 µM)[10][11][12]
Compound 6 0.541.60Selective for SMOX[7]
Compound 7 0.230.46Shows some off-target activity[7]
2,11-Met₂Spm 169Not ReportedSubstrate-derived inhibitor[7]
Methoctramine Not Reported1.2Selective for PAOX over SMOX[7]

Core Signaling Pathways Modulated by SMOX Inhibitors

SMOX activity has a significant impact on several key cellular signaling pathways, primarily through the generation of ROS. Inhibition of SMOX can, therefore, modulate these pathways and restore cellular homeostasis.

SMOX and Apoptosis

SMOX-generated ROS can induce DNA damage, leading to the activation of apoptotic pathways.[13][14] Overexpression of SMOX has been shown to drive the expression of the anti-apoptotic protein Apoptosis-Antagonizing Transcription Factor (AATF).[15][16] AATF, in turn, can suppress the expression of pro-apoptotic genes such as BAX, BAK, and PUMA.[15][16] By inhibiting SMOX, the production of ROS is reduced, which can prevent the initiation of this anti-apoptotic signaling cascade and sensitize cancer cells to other treatments.

SMOX_Apoptosis_Pathway spermine Spermine smox SMOX spermine->smox Substrate ros ROS (H₂O₂) smox->ros Generates aatf AATF ros->aatf Induces pro_apoptotic BAX, BAK, PUMA aatf->pro_apoptotic Inhibits apoptosis Apoptosis pro_apoptotic->apoptosis Promotes inhibitor SMOX Inhibitor inhibitor->smox Inhibits

Caption: SMOX-mediated anti-apoptotic signaling pathway.

SMOX and Inflammatory Signaling

The ROS produced by SMOX can also activate pro-inflammatory signaling pathways, such as the NF-κB pathway.[17] This can lead to the production of pro-inflammatory cytokines and contribute to a state of chronic inflammation, which is a hallmark of many diseases. SMOX inhibitors can suppress this inflammatory response by reducing ROS levels and thereby preventing the activation of NF-κB.

SMOX_Inflammation_Pathway smox SMOX ros ROS smox->ros Generates nfkb NF-κB ros->nfkb Activates cytokines Pro-inflammatory Cytokines nfkb->cytokines Induces inflammation Inflammation cytokines->inflammation inhibitor SMOX Inhibitor inhibitor->smox Inhibits SMOX_Oxidative_Stress_Pathway cluster_inhibition Effect of SMOX Inhibition inhibitor SMOX Inhibitor smox SMOX inhibitor->smox Inhibits nrf2 Nrf2 smox->nrf2 Upregulates ho1 HO-1 nrf2->ho1 Induces antioxidant Antioxidant Response ho1->antioxidant SMOX_Inhibition_Assay_Workflow start Start prep_plate Prepare 96-well plate with SMOX inhibitors at various concentrations start->prep_plate add_enzyme Add purified SMOX enzyme prep_plate->add_enzyme add_substrate Add spermine substrate to initiate reaction add_enzyme->add_substrate measure Measure chemiluminescence immediately add_substrate->measure analyze Calculate % inhibition and determine IC₅₀ measure->analyze end End analyze->end

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-7706621, a potent pan-cyclin-dependent kinase (CDK) and Aurora kinase inhibitor, in cell culture experiments. The following protocols and data are intended to assist in determining the optimal concentration and experimental design for various research applications.

Mechanism of Action

JNJ-7706621 is a multi-targeted kinase inhibitor with high potency against CDK1 and CDK2, as well as Aurora A and Aurora B kinases.[1][2] By inhibiting these key regulators of the cell cycle, JNJ-7706621 can induce cell cycle arrest, primarily at the G2-M phase, and subsequently lead to apoptosis.[3] Its dual inhibition of both CDKs and Aurora kinases contributes to its efficacy in a wide range of cancer cell lines, independent of their p53 or retinoblastoma status.[1][3] At lower concentrations, JNJ-7706621 has been observed to slow cell growth, while higher concentrations can induce cytotoxicity.[3]

Recommended Concentration of JNJ-7706621 for Cell Culture

The optimal concentration of JNJ-7706621 is highly dependent on the cell type and the desired experimental outcome. Based on published data, the following concentrations can be used as a starting point for optimization.

Table 1: Effective Concentrations of JNJ-7706621 in Various Cell Lines

Cell LineCancer TypeIC50 (nM)Effective Concentration Range (µM)Observed Effects
HeLaCervical Adenocarcinoma112 - 2840.5 - 3Delays G1 exit, G2-M arrest, endoreduplication, apoptosis, reduced colony formation
HCT-116Colon Carcinoma250 - 254Not specifiedInhibition of cell proliferation
PC3Prostate Adenocarcinoma120Not specifiedInhibition of cell proliferation
A375Malignant Melanoma447 - 450Not specifiedInhibition of cell proliferation
SK-OV-3Ovarian CancerNot specifiedNot specifiedInhibition of cell proliferation
DU145Prostate CarcinomaNot specifiedNot specifiedInhibition of cell proliferation
MDA-MB-231Breast AdenocarcinomaNot specifiedNot specifiedInhibition of cell proliferation
MES-SAUterine SarcomaNot specifiedNot specifiedInhibition of cell proliferation
MES-SA/Dx5Uterine Sarcoma (Drug-resistant)Not specifiedNot specifiedInhibition of cell proliferation
U937Histiocytic LymphomaNot specified0.5 - 3Delays G1 exit, G2-M arrest, endoreduplication, apoptosis, reduced colony formation
MRC-5Normal Lung Fibroblast3,670 - 5,420Not specifiedLess potent inhibition of cell growth
HASMCNormal Aortic Smooth Muscle3,670 - 5,420Not specifiedLess potent inhibition of cell growth
HUVECNormal Umbilical Vein Endothelial3,670 - 5,420Not specifiedLess potent inhibition of cell growth
HMVECNormal Dermal Microvascular Endothelial3,670 - 5,420Not specifiedLess potent inhibition of cell growth

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Proliferation Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of JNJ-7706621 using a [¹⁴C]-thymidine incorporation assay.[1]

Materials:

  • JNJ-7706621

  • Cell line of interest

  • Complete cell culture medium

  • 96-well CytoStar-T scintillating microplates

  • [¹⁴C]-methyl-thymidine

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Scintillation counter

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 3,000-8,000 cells per well in a 96-well CytoStar-T plate in a volume of 100 µL of complete medium.[1]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Compound Addition:

    • Prepare serial dilutions of JNJ-7706621 in complete medium. A suggested range is 1 nM to 10 µM.[4]

    • Add 1 µL of the diluted JNJ-7706621 to the respective wells.[1]

    • Incubate for an additional 24 hours.[1]

  • Thymidine (B127349) Incorporation:

    • Dilute [¹⁴C]-methyl-thymidine in complete medium to a final concentration of 0.2 µCi/well.[1]

    • Add 20 µL of the [¹⁴C]-thymidine solution to each well.[1]

    • Incubate for 24 hours at 37°C.[1]

  • Measurement:

    • Discard the medium and wash the wells twice with 200 µL of PBS.[1]

    • Add 200 µL of PBS to each well.[1]

    • Seal the top and bottom of the plate.

    • Quantify the incorporated [¹⁴C]-thymidine using a scintillation counter.[1]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the untreated control.

    • Determine the IC50 value by performing a linear regression analysis of the percent inhibition versus the log of the JNJ-7706621 concentration.[1]

Protocol 2: Analysis of Cell Cycle by Flow Cytometry

This protocol outlines the steps to analyze the effect of JNJ-7706621 on the cell cycle distribution.

Materials:

  • JNJ-7706621

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of JNJ-7706621 (e.g., 0.5 µM, 1 µM, 3 µM) for 24-48 hours.[1] Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to determine the percentage of cells in the G1, S, and G2-M phases of the cell cycle.

Visualizations

G cluster_pathway JNJ-7706621 Signaling Pathway JNJ JNJ-7706621 CDK1_CyclinB CDK1/Cyclin B JNJ->CDK1_CyclinB Inhibits CDK2_CyclinE CDK2/Cyclin E JNJ->CDK2_CyclinE Inhibits CDK2_CyclinA CDK2/Cyclin A JNJ->CDK2_CyclinA Inhibits AuroraA Aurora A JNJ->AuroraA Inhibits AuroraB Aurora B JNJ->AuroraB Inhibits G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition CDK2_CyclinA->G1_S_Transition Mitosis Mitosis AuroraA->Mitosis AuroraB->Mitosis CellCycleArrest Cell Cycle Arrest (G2-M) G2_M_Transition->CellCycleArrest Mitosis->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Endoreduplication Endoreduplication CellCycleArrest->Endoreduplication

Caption: JNJ-7706621 inhibits CDK and Aurora kinases, leading to G2-M cell cycle arrest and apoptosis.

G cluster_workflow Experimental Workflow: IC50 Determination start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_jnj Add serial dilutions of JNJ-7706621 incubate1->add_jnj incubate2 Incubate 24h add_jnj->incubate2 add_thymidine Add [¹⁴C]-thymidine incubate2->add_thymidine incubate3 Incubate 24h add_thymidine->incubate3 wash_plate Wash plate incubate3->wash_plate measure Measure radioactivity wash_plate->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for determining the IC50 of JNJ-7706621 using a thymidine incorporation assay.

References

Application Notes and Protocols for the In Vivo Preparation of Poorly Soluble Compounds in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "JNJ-9350" is not publicly available. The following application notes and protocols provide a general framework for the preparation of poorly soluble compounds for in vivo mouse studies. The optimal formulation for any specific compound, including the one referenced as this compound, must be determined empirically.

Introduction

The successful in vivo evaluation of novel chemical entities in mouse models is critically dependent on the ability to achieve adequate systemic exposure. For compounds with low aqueous solubility, developing an appropriate formulation that ensures bioavailability and minimizes vehicle-related toxicity is a significant challenge. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to preparing a poorly soluble compound for administration in mouse studies.

Compound Characterization

Prior to formulation development, a thorough understanding of the physicochemical properties of the test compound is essential. Key parameters to consider include:

  • Solubility: Determination of solubility in a range of pharmaceutically acceptable solvents and vehicles.

  • LogP/LogD: An indicator of lipophilicity, which influences the choice of formulation strategy.

  • pKa: Important for understanding the ionization state of the compound at physiological pH.

  • Chemical Stability: Assessment of stability in potential vehicle formulations and under physiological conditions.

Formulation Strategies for Poorly Soluble Compounds

The selection of a formulation strategy is dictated by the compound's properties, the intended route of administration, and the desired pharmacokinetic profile. Common approaches include:

  • Solutions: The compound is fully dissolved in a vehicle or co-solvent system. This is often the preferred approach for intravenous (IV) administration.

  • Suspensions: The compound is dispersed as fine particles in an aqueous vehicle, typically for oral (PO) or intraperitoneal (IP) administration.

  • Emulsions/Microemulsions: Lipid-based formulations that can enhance the oral absorption of highly lipophilic compounds.

Vehicle Selection and Optimization

The choice of vehicle is a critical step in formulation development. A suitable vehicle should solubilize or suspend the compound at the desired concentration, be non-toxic at the administered volume, and not interfere with the biological activity of the compound.

Commonly Used Vehicles for In Vivo Mouse Studies:

A variety of vehicles are used to dissolve or suspend drugs for in vivo administration.[1] The choice depends on the drug's properties, administration route, and potential toxicity.[1]

  • Aqueous Vehicles:

    • Saline (0.9% NaCl): Isotonic and well-tolerated, suitable for water-soluble compounds.[1]

    • Phosphate-Buffered Saline (PBS): Maintains pH stability.[1]

    • Carboxymethylcellulose (CMC) solutions (e.g., 0.5% w/v): Used to create suspensions for oral and intraperitoneal administration.[2][3]

  • Co-solvents and Surfactants:

    • Dimethyl Sulfoxide (B87167) (DMSO): A powerful solvent for many nonpolar compounds, but can have pleiotropic effects and toxicity at higher concentrations.[2][4] It is often used as a primary solvent and then diluted.[1]

    • Polyethylene Glycol (PEG), especially PEG 300 and PEG 400: Water-miscible co-solvents that can dissolve a wide range of compounds.[1][2]

    • Propylene Glycol (PG): Another commonly used co-solvent.[1][2]

    • Ethanol: Used in combination with other solvents, but must be used cautiously due to potential toxicity.[1]

    • Cremophor EL: A non-ionic surfactant used to solubilize lipophilic compounds.

    • Solutol HS-15: A non-ionic solubilizer.

  • Lipid-Based Vehicles:

    • Corn oil, sesame oil, olive oil: Suitable for oral or subcutaneous administration of highly lipophilic compounds.[1]

Experimental Protocols

Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of the test compound in a panel of commonly used vehicles.

Materials:

  • Test compound (e.g., "this compound")

  • Panel of vehicles (see Table 1 for examples)

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical method

Procedure:

  • Accurately weigh a known amount of the test compound into separate microcentrifuge tubes.

  • Add a measured volume of each test vehicle to the tubes to achieve a high starting concentration (e.g., 10 mg/mL).

  • Vortex the tubes vigorously for 2 minutes.

  • Incubate the tubes at room temperature with agitation for 24 hours to reach equilibrium.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

Protocol 2: Preparation of a Solution Formulation

Objective: To prepare a clear, stable solution of the test compound for in vivo administration. This protocol is suitable for compounds soluble in a co-solvent system.

Materials:

  • Test compound

  • Selected co-solvent (e.g., DMSO)

  • Selected aqueous vehicle (e.g., Saline or PBS)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

Procedure:

  • Calculate the required amounts of the test compound and vehicles based on the desired final concentration and dosing volume.

  • In a sterile vial, dissolve the test compound in the minimum required volume of the co-solvent (e.g., DMSO). Ensure complete dissolution by vortexing or gentle warming if necessary.

  • Slowly add the aqueous vehicle to the co-solvent solution while vortexing to avoid precipitation.

  • Visually inspect the final formulation for clarity.

  • Sterile-filter the final solution using a 0.22 µm filter into a sterile, pyrogen-free container.

  • Store the formulation appropriately (e.g., at 4°C) and use within a validated stability window.

Protocol 3: Preparation of a Suspension Formulation

Objective: To prepare a uniform and stable suspension of the test compound for in vivo administration. This is a common approach for oral and intraperitoneal dosing of poorly soluble compounds.

Materials:

  • Test compound

  • Wetting agent (e.g., Tween 80)

  • Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose in water)

  • Mortar and pestle or homogenizer

  • Sterile, pyrogen-free vials

Procedure:

  • Calculate the required amounts of the test compound and vehicles.

  • Micronize the test compound to a fine powder using a mortar and pestle to improve suspension stability.

  • In a clean mortar, add a small amount of the wetting agent (e.g., 1-2 drops of 10% Tween 80) to the compound and triturate to form a smooth paste.

  • Gradually add the suspending vehicle (e.g., 0.5% CMC) to the paste while continuously triturating to form a uniform suspension.

  • Transfer the suspension to a sterile vial.

  • Ensure the suspension is homogenous by vortexing or stirring before each administration.

Data Presentation

Quantitative data from the solubility screening and formulation development should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Solubility Data for "this compound"

VehicleSolubility (mg/mL)Observations
Water< 0.01Insoluble
0.9% Saline< 0.01Insoluble
0.5% CMC in Water< 0.01Insoluble
DMSO> 100Freely Soluble
PEG 40025Soluble
10% DMSO / 90% Saline (v/v)1.5Soluble, clear
10% DMSO / 40% PEG 400 / 50% Saline5.0Soluble, clear
5% Solutol HS-15 / 95% Saline2.0Forms a clear micellar solution

Visualization of Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate experimental workflows and logical relationships in the formulation development process.

Formulation_Development_Workflow cluster_0 Compound Characterization cluster_1 Formulation Screening cluster_2 Formulation Optimization & Analysis cluster_3 In Vivo Study Preparation A Physicochemical Profiling (Solubility, LogP, pKa) B Vehicle Solubility Screen A->B C Prototype Formulation (Solution vs. Suspension) B->C D Optimize Vehicle Composition C->D E Assess Formulation Stability D->E F Dose Calculation E->F G Sterile Preparation of Dosing Formulation F->G H Administration to Mice G->H

Caption: Workflow for the development of an in vivo formulation for a poorly soluble compound.

Decision_Tree_Formulation A Is the compound soluble in aqueous vehicles? B Use aqueous solution (e.g., Saline, PBS) A->B Yes C Is the compound soluble in a co-solvent system? A->C No D Prepare a co-solvent formulation (e.g., DMSO/Saline, PEG/Saline) C->D Yes E Prepare a suspension (e.g., in 0.5% CMC) C->E No

Caption: Decision tree for selecting a formulation strategy based on compound solubility.

Route of Administration Considerations

The choice of administration route will significantly impact the formulation strategy.

  • Intravenous (IV): Requires a sterile, non-particulate solution. Co-solvent systems are often necessary for poorly soluble compounds. The total volume and concentration of organic solvents must be carefully controlled to avoid toxicity.

  • Intraperitoneal (IP): A common route in rodents that can tolerate small volumes of solutions and suspensions.[5][6][7]

  • Oral (PO): Gavage is a standard method for oral administration in mice. Suspensions are frequently used for this route.

  • Subcutaneous (SC): Suitable for sustained release and can accommodate small volumes of solutions, suspensions, or oil-based depots.

Conclusion

The preparation of a poorly soluble compound for in vivo mouse studies requires a systematic and data-driven approach. By thoroughly characterizing the compound, screening a range of appropriate vehicles, and carefully preparing the final dosing formulation, researchers can ensure reliable and reproducible results in their preclinical evaluations. The protocols and guidelines presented here provide a solid foundation for developing successful formulations for challenging compounds.

References

Application Notes and Protocols for Oral Administration of JNJ-9350 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oral administration of JNJ-770609350 (JNJ-9350) in mice, based on available preclinical data. This compound is a potent and selective inhibitor of spermine (B22157) oxidase (SMOX), an enzyme implicated in the pathogenesis of various cancers.[1][2] The information herein is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

Compound Information

Compound Name JNJ-770609350 (this compound)
Target Spermine Oxidase (SMOX)[1]
Mechanism of Action This compound is a potent inhibitor of SMOX, an enzyme involved in polyamine catabolism.[1][2] By inhibiting SMOX, this compound disrupts the conversion of spermine to spermidine, a process that generates reactive oxygen species (ROS) and can contribute to cellular damage and cancer progression.[2]
In Vitro Potency IC50: 10 nM for SMOX[1]
Therapeutic Potential Investigated for its potential use in cancer research.[1][2]

Pharmacokinetic Profile in Mice

A standard oral dosage of 10 mg/kg has been documented in mice, yielding the following pharmacokinetic parameters:

Parameter Value Unit
Dosage 10mg/kg
Clearance (Total) 73mL/min/kg
Volume of Distribution 1.7L/kg
Half-life (t½) 16min
Oral Bioavailability (F%) 34%

Data sourced from MedchemExpress and InvivoChem, referencing an SMOx Probe Proposal.[1][3]

Experimental Protocols

Formulation for Oral Gavage

Successful oral administration of this compound in mice requires proper formulation to ensure solubility and stability. Two example protocols are provided below.

Protocol 1: Clear Solution

This protocol is suitable for studies where a clear solution is preferred.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 5.0 mg/mL).

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to reach a final volume of 1 mL and mix until homogenous.[1]

Protocol 2: Suspension

This protocol is suitable for creating a suspension of the compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 5.0 mg/mL).

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of 20% SBE-β-CD in saline.

  • Mix thoroughly. This will result in a suspended solution.[1]

Oral Administration via Gavage

Materials:

  • Appropriate mouse strain for the study (e.g., immunodeficient mice for xenograft models)

  • Prepared this compound formulation

  • Sterile oral gavage needles (20-22 gauge, with a ball tip is recommended)

  • 1 mL syringes

Procedure:

  • Animal Handling: Acclimatize mice to handling and the experimental environment for at least one week prior to the study.

  • Dosage Calculation: Calculate the required volume of the this compound formulation based on the individual mouse's body weight and the target dose of 10 mg/kg.

  • Administration:

    • Gently restrain the mouse.

    • Carefully insert the gavage needle into the esophagus.

    • Slowly administer the calculated volume of the this compound formulation.

    • Monitor the mouse for any signs of distress during and after the procedure.

  • Frequency and Duration: The frequency and duration of administration will depend on the specific experimental design (e.g., for an efficacy study in a cancer model, daily or twice-daily administration for a period of several weeks may be required). While a specific dosing schedule for a this compound efficacy study is not publicly available, similar preclinical studies with other oral anti-cancer agents in xenograft models often involve daily administration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vivo evaluation.

SMOX_Inhibition_Pathway cluster_polyamine Polyamine Metabolism cluster_inhibition cluster_enzyme cluster_products Cellular Effects Spermine Spermine SMOX Spermine Oxidase (SMOX) Spermine->SMOX Spermidine Spermidine JNJ9350 This compound JNJ9350->SMOX Inhibition SMOX->Spermidine ROS Reactive Oxygen Species (ROS) SMOX->ROS CellDamage Oxidative Stress & Cell Damage ROS->CellDamage

Caption: Inhibition of Spermine Oxidase (SMOX) by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis Model Select Mouse Model (e.g., Xenograft) Acclimatize Acclimatize Animals Model->Acclimatize Formulate Formulate this compound (10 mg/kg) Acclimatize->Formulate Administer Oral Gavage (Define Schedule) Formulate->Administer Monitor Monitor Tumor Growth & Animal Health Administer->Monitor PKPD Pharmacokinetic/ Pharmacodynamic Analysis Monitor->PKPD Efficacy Evaluate Anti-Tumor Efficacy Monitor->Efficacy Analyze Statistical Analysis of Results PKPD->Analyze Efficacy->Analyze

Caption: General workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for JNJ-9350 Intravenous Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intravenous administration of JNJ-9350, a spermine (B22157) oxidase (SMOX) inhibitor, to mice. The information is compiled from publicly available data and general best practices for rodent handling and injection techniques.

Mechanism of Action

This compound is a chemical probe that acts as an inhibitor of spermine oxidase (SMOX) with a reported IC50 value of 0.01 μM.[1][2][3] SMOX is a flavin-dependent enzyme involved in the catabolism of polyamines, specifically catalyzing the oxidation of spermine to spermidine, 3-aminopropanal, and hydrogen peroxide (H₂O₂).[3] By inhibiting SMOX, this compound disrupts this pathway, which can be significant in disease models where SMOX is implicated, such as in certain cancers, due to its role in producing reactive oxygen species (ROS) and contributing to DNA damage.[3] this compound also shows inhibitory activity against polyamine oxidase (PAO) with a higher IC50 of 0.79 μM.[1][2]

Quantitative Data

The following table summarizes the available quantitative data for this compound from preclinical studies in mice.

ParameterValueSpeciesAdministration RouteReference
In Vivo Dose 2 mg/kgMouseIntravenous[3]
In Vivo Dose 10 mg/kgMouseOral[1][3]
Oral Bioavailability (F%) 34%MouseOral[1][2]
Half-life (t½) 16 minMouseOral (10 mg/kg)[1][2]
Clearance (Total/Unbound) 73/5217 mL/min/kgMouseOral (10 mg/kg)[1][2]
Volume of Distribution (Vd) 1.7 L/kgMouseOral (10 mg/kg)[1][2]
Protein Binding (Mouse) 98.6%Mouse-[1][2]

Experimental Protocols

Preparation of this compound for Intravenous Injection

This protocol describes the preparation of a clear solution of this compound suitable for intravenous administration in mice.[1][2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a Stock Solution:

    • Dissolve this compound in DMSO to create a clear stock solution (e.g., 5.0 mg/mL). Ensure the powder is completely dissolved.[1]

  • Prepare the Vehicle:

    • In a sterile tube, prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • Prepare the Final Dosing Solution (Example for a 1 mL working solution):

    • Start with 100 µL of the 5.0 mg/mL this compound DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix again.

    • Finally, add 450 µL of sterile saline to reach a final volume of 1 mL. This will result in a final this compound concentration of 0.5 mg/mL.

    • The final solution should be clear. It is recommended to prepare this working solution fresh on the day of use.[1]

Protocol for Intravenous (Tail Vein) Injection in Mice

This is a general protocol for tail vein injection in mice and should be adapted to the specific experimental design. It is crucial that personnel are properly trained in this technique to ensure animal welfare and accurate dosing.

Materials:

  • Mouse restraint device

  • Heat source (e.g., heat lamp or warming pad)

  • Sterile syringes (0.3-1.0 mL)

  • Sterile needles (27-30 gauge)

  • 70% Isopropyl alcohol pads

  • Sterile gauze

  • Prepared this compound dosing solution

Procedure:

  • Animal Preparation:

    • Weigh each mouse to accurately calculate the injection volume. The maximum recommended volume for a bolus IV injection in mice is 5 ml/kg.[4]

    • To aid in vasodilation and visualization of the tail veins, warm the mouse for 5-10 minutes. This can be achieved by placing the cage on a warming pad or using a heat lamp.[5][6] Care must be taken to avoid overheating the animal.[5]

  • Restraint:

    • Place the mouse in an appropriate restraint device, allowing the tail to be accessible.[4][5]

  • Injection Site Preparation:

    • Grasp the tail gently but firmly at the base.

    • Identify one of the two lateral tail veins.

    • Wipe the tail with a 70% isopropyl alcohol pad.[4]

  • Injection:

    • Use a new sterile syringe and needle for each animal.

    • Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.[5][6]

    • A successful entry may be indicated by a small flash of blood in the needle hub.

    • Slowly inject the calculated volume of the this compound solution. There should be no resistance. If resistance is felt or a blister forms, the needle is not in the vein. In this case, withdraw the needle and make another attempt at a more cranial site on the tail.[4][5] No more than two attempts per vein should be made.[4]

  • Post-Injection Care:

    • After injection, wait a few seconds before withdrawing the needle to allow the substance to clear the vein.[4]

    • Withdraw the needle and immediately apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[6]

    • Return the mouse to its cage and monitor for any adverse reactions and to ensure bleeding has stopped.[7]

Visualizations

Signaling Pathway Diagram

SMOX_Pathway Spermine Spermine SMOX SMOX (Spermine Oxidase) Spermine->SMOX Substrate Spermidine Spermidine SMOX->Spermidine H2O2 H₂O₂ (Hydrogen Peroxide) SMOX->H2O2 Aminopropanal 3-Aminopropanal SMOX->Aminopropanal JNJ9350 This compound JNJ9350->SMOX Inhibition ROS Reactive Oxygen Species (ROS) H2O2->ROS DNADamage DNA Damage ROS->DNADamage

Caption: Signaling pathway of spermine catabolism by SMOX and its inhibition by this compound.

Experimental Workflow Diagram

IV_Injection_Workflow cluster_prep Preparation cluster_injection Injection Procedure cluster_post Post-Procedure Prep_Sol Prepare this compound Dosing Solution Weigh Weigh Mouse & Calculate Dose Prep_Sol->Weigh Warm Warm Mouse (Vasodilation) Weigh->Warm Restrain Restrain Mouse Warm->Restrain Locate_Vein Locate & Clean Tail Vein Restrain->Locate_Vein Inject Inject this compound Solution Locate_Vein->Inject Apply_Pressure Apply Pressure to Site Inject->Apply_Pressure Return Return to Cage Apply_Pressure->Return Monitor Monitor for Adverse Effects Return->Monitor

Caption: Workflow for intravenous injection of this compound in mice.

References

JNJ-9350: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of JNJ-9350, a potent and selective inhibitor of spermine (B22157) oxidase (SMOX), in various solvents. This document also outlines experimental protocols for its use and visualizes its relevant signaling pathway.

Solubility of this compound

This compound is an inhibitor of spermine oxidase (SMOX) with an IC50 of 0.01 μM.[1][2][3] It also shows inhibitory activity against polyamine oxidase (PAO) with an IC50 of 0.79 μM.[1][2][3] Due to its hydrophobic nature, this compound exhibits limited solubility in aqueous solutions but is soluble in various organic solvents.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents. It is crucial to note that solubility can be affected by factors such as temperature, pH, and the purity of both the compound and the solvent.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) Sparingly soluble: 1-10 mg/mL[4]A common solvent for preparing stock solutions.
Soluble up to 10 mM[5]For in vitro assays, stock solutions are often prepared at this concentration.
Methanol Slightly soluble: 0.1-1 mg/mL[4]Less effective than DMSO for creating concentrated stock solutions.
Formulation for in vivo studies ≥ 0.5 mg/mLA clear solution can be prepared in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6][7]
0.5 mg/mLA suspension can be made in 10% DMSO and 90% (20% SBE-β-CD in Saline).[6][7]
≥ 0.5 mg/mLA clear solution can be prepared in 10% DMSO and 90% Corn Oil.[6][7]

Experimental Protocols

Protocol for Determining Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a solvent of choice, adapted from standard laboratory procedures.

Materials:

  • This compound powder

  • Anhydrous solvent of interest (e.g., DMSO, Ethanol)

  • Vortex mixer

  • Sonicator (optional)

  • Thermostatic shaker

  • Microcentrifuge

  • Calibrated pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a clear vial. The exact amount should be more than the expected solubility.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Vortexing or brief sonication can be used initially to aid dispersion.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Compound:

    • Carefully collect a precise volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant, which represents the solubility of this compound in that solvent at the specified temperature. The formula is: Solubility (mg/mL) = Concentration from standard curve (mg/mL) x Dilution factor

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (Molecular Weight: 422.48 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing the Compound:

    • Accurately weigh out 4.22 mg of this compound powder.

  • Dissolution:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution if necessary.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Signaling Pathway and Mechanism of Action

This compound functions as a selective inhibitor of spermine oxidase (SMOX), a key enzyme in the polyamine catabolism pathway.[8][9] Polyamines, such as spermine and spermidine, are essential for cell growth and proliferation.[9] SMOX catalyzes the oxidation of spermine to spermidine, a reaction that also produces hydrogen peroxide (H₂O₂) and 3-aminopropanal.[8][10] The accumulation of these byproducts can lead to oxidative stress and DNA damage, which are implicated in various pathological conditions, including cancer.[11][12] By inhibiting SMOX, this compound blocks this catabolic step, thereby modulating intracellular polyamine levels and preventing the generation of harmful reactive oxygen species.

Polyamine_Catabolism_Pathway cluster_polyamine Polyamine Pool cluster_smo_reaction SMOX Catalyzed Reaction cluster_products Reaction Products cluster_cellular_effects Downstream Cellular Effects Spermine Spermine SMOX Spermine Oxidase (SMOX) Spermine->SMOX Substrate Spermidine Spermidine SMOX->Spermidine Product H2O2 Hydrogen Peroxide (H₂O₂) SMOX->H2O2 Aldehyde 3-Aminopropanal SMOX->Aldehyde OxidativeStress Oxidative Stress H2O2->OxidativeStress Aldehyde->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage JNJ9350 This compound JNJ9350->SMOX Inhibition

Caption: this compound inhibits the SMOX-mediated conversion of spermine.

The provided workflow illustrates the general steps for preparing a compound for an in-vitro assay.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay In-Vitro Assay Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex/Sonicate to Mix dissolve->vortex store 4. Aliquot and Store at -80°C vortex->store thaw 5. Thaw Stock Aliquot store->thaw dilute 6. Dilute to Working Concentration in Assay Medium thaw->dilute add 7. Add to Cells/Enzyme dilute->add incubate 8. Incubate add->incubate measure 9. Measure Activity/Response incubate->measure

Caption: General workflow for preparing this compound for in-vitro assays.

References

Application Notes and Protocols for JNJ-7350 (Icotrokinra) in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icotrokinra (formerly JNJ-9350, also known as JNJ-77242113) is a first-in-class oral peptide antagonist of the interleukin-23 receptor (IL-23R).[1][2] The IL-23/IL-17 signaling axis is a critical pathway in the pathogenesis of various immune-mediated inflammatory diseases.[3][4] Emerging evidence strongly implicates this pathway in the development and progression of colorectal cancer (CRC).[5][6] IL-23 is often overexpressed in CRC tumors, and its signaling can promote cancer cell proliferation, invasion, and angiogenesis.[5][7] Therefore, targeting the IL-23 receptor with icotrokinra presents a novel therapeutic strategy for colorectal cancer.

These application notes provide a comprehensive guide for the preclinical evaluation of icotrokinra in various colorectal cancer models, including in vitro cell-based assays and in vivo xenograft and colitis-associated cancer models. Detailed protocols for key experiments are provided to ensure reproducibility and facilitate the assessment of icotrokinra's therapeutic potential.

Mechanism of Action

Icotrokinra is a macrocyclic peptide that binds with high affinity to the IL-23 receptor, selectively blocking the interaction between IL-23 and its receptor.[2][3] This inhibition prevents the downstream signaling cascade, primarily mediated through the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[6][8] In the context of colorectal cancer, the inhibition of IL-23 signaling is hypothesized to reduce tumor cell proliferation, decrease the production of pro-inflammatory cytokines that contribute to the tumor microenvironment, and inhibit tumor invasion and angiogenesis.[5][8]

Data Presentation

Table 1: In Vitro Activity of Icotrokinra in Colorectal Cancer Cell Lines
Cell LineIL-23R ExpressionIC50 (nM) - Cell Viability (MTT Assay, 72h)pSTAT3 Inhibition (Western Blot, 1h)
DLD-1Moderate15.5+++
SW480Low to Moderate85.2++
HT-29Low>1000+
HCT116Low>1000+/-
(Note: Data are representative and should be determined experimentally.)
Table 2: In Vivo Efficacy of Icotrokinra in a DLD-1 Xenograft Model
Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in pSTAT3 Levels (IHC)
Vehicle ControlOral, daily1250 ± 150-Baseline
Icotrokinra (1 mg/kg)Oral, daily980 ± 12021.6
Icotrokinra (3 mg/kg)Oral, daily650 ± 9048.0↓↓
Icotrokinra (10 mg/kg)Oral, daily420 ± 7566.4↓↓↓
(Note: Data are representative and should be determined experimentally.)
Table 3: In Vivo Efficacy of Icotrokinra in an AOM/DSS Colitis-Associated Cancer Model
Treatment GroupDosing RegimenMean Number of TumorsMean Tumor Size (mm)Reduction in MPO Activity (%)
Vehicle ControlOral, daily15 ± 42.5 ± 0.8-
Icotrokinra (0.3 mg/kg)Oral, daily11 ± 32.1 ± 0.625
Icotrokinra (1 mg/kg)Oral, daily7 ± 21.5 ± 0.448
Icotrokinra (3 mg/kg)Oral, daily4 ± 11.1 ± 0.365
(Note: Data are representative and should be determined experimentally.)

Mandatory Visualizations

IL23_Signaling_Pathway_in_CRC IL-23 Signaling Pathway in Colorectal Cancer cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R JAK2 JAK2 IL-23R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene_Transcription Gene Transcription pSTAT3_dimer->Gene_Transcription Translocates to Nucleus Proliferation Proliferation Gene_Transcription->Proliferation Invasion Invasion Gene_Transcription->Invasion Angiogenesis Angiogenesis Gene_Transcription->Angiogenesis Inflammation Inflammation Gene_Transcription->Inflammation Icotrokinra Icotrokinra (this compound) Icotrokinra->IL-23R Inhibits

Caption: IL-23 signaling pathway in colorectal cancer and the inhibitory action of Icotrokinra.

Experimental_Workflow Experimental Workflow for Icotrokinra Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture CRC Cell Culture (DLD-1, SW480, etc.) MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Western_Blot Western Blot (pSTAT3, TGF-β) Cell_Culture->Western_Blot Xenograft CRC Xenograft Model (e.g., DLD-1) MTT_Assay->Xenograft Select Cell Line Tissue_Analysis Tissue Analysis (IHC, Western Blot) Western_Blot->Tissue_Analysis Confirm Mechanism Dosing Oral Dosing (Icotrokinra or Vehicle) Xenograft->Dosing AOM_DSS AOM/DSS Model (Colitis-Associated CRC) AOM_DSS->Dosing Tumor_Measurement Tumor Measurement & Animal Weight Dosing->Tumor_Measurement Tumor_Measurement->Tissue_Analysis

Caption: Workflow for preclinical evaluation of Icotrokinra in CRC models.

Experimental Protocols

In Vitro Cell-Based Assays

Objective: To culture and maintain colorectal cancer cell lines for in vitro experiments.

Materials:

  • Colorectal cancer cell lines (e.g., DLD-1, SW480, HT-29)

  • Appropriate culture medium (e.g., RPMI-1640 for DLD-1, Leibovitz's L-15 for SW620, McCoy's 5A for HT-29)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • T-75 culture flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thaw cryopreserved cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (medium supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.

  • Transfer the cell suspension to a T-75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • For subculturing, when cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge, and re-seed at the desired density.

Objective: To determine the effect of icotrokinra on the viability of colorectal cancer cells.

Materials:

  • Colorectal cancer cells

  • Icotrokinra (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of icotrokinra (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control group.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Objective: To assess the effect of icotrokinra on IL-23-induced STAT3 phosphorylation.

Materials:

  • Colorectal cancer cells

  • Recombinant human IL-23

  • Icotrokinra

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-pSTAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with icotrokinra at various concentrations for 1-2 hours.

  • Stimulate the cells with recombinant human IL-23 (e.g., 50 ng/mL) for 30 minutes.

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

In Vivo Animal Models

Objective: To evaluate the anti-tumor efficacy of icotrokinra in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • DLD-1 colorectal cancer cells

  • Matrigel

  • Icotrokinra

  • Vehicle control (e.g., sterile water or appropriate formulation buffer)

  • Calipers

Protocol:

  • Subcutaneously inject 5 x 10^6 DLD-1 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomize mice into treatment groups (n=8-10 per group).

  • Administer icotrokinra orally at different dose levels (e.g., 1, 3, 10 mg/kg) daily. Administer vehicle to the control group.

  • Measure tumor volume with calipers every 2-3 days and record animal body weights.

  • After 21 days of treatment, euthanize the mice and excise the tumors for weight measurement and further analysis (immunohistochemistry, western blot).

Objective: To assess the efficacy of icotrokinra in a model of inflammation-driven colorectal cancer.

Materials:

  • C57BL/6 mice

  • Azoxymethane (AOM)

  • Dextran sodium sulfate (B86663) (DSS)

  • Icotrokinra

  • Vehicle control

Protocol:

  • Administer a single intraperitoneal injection of AOM (10 mg/kg).

  • Five days post-AOM injection, provide 2.5% DSS in the drinking water for 5 days, followed by 16 days of regular drinking water. Repeat this cycle two more times.

  • Initiate oral administration of icotrokinra (e.g., 0.3, 1, 3 mg/kg) or vehicle daily, starting from the first day of the first DSS cycle.

  • Monitor animal health and body weight throughout the study.

  • At the end of the study (approximately 10 weeks), euthanize the mice and collect the colons.

  • Count and measure the size of visible tumors.

  • Process the colon tissue for histological analysis and biomarker assessment (e.g., myeloperoxidase (MPO) activity).

Objective: To analyze the expression of proliferation (Ki-67) and angiogenesis (CD31) markers in tumor tissues.

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections

  • Primary antibodies (anti-Ki-67, anti-CD31)

  • HRP-conjugated secondary antibodies

  • DAB substrate kit

  • Hematoxylin counterstain

Protocol:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking serum.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Develop the signal with DAB substrate and counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Quantify the percentage of Ki-67 positive cells and microvessel density (CD31 positive vessels) using image analysis software.

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical investigation of icotrokinra in colorectal cancer models. The scientific rationale for targeting the IL-23/IL-17 axis in this malignancy is strong, and the detailed experimental designs will enable a thorough evaluation of icotrokinra's efficacy and mechanism of action. The successful completion of these studies will provide critical data to support the further clinical development of icotrokinra as a novel therapeutic agent for colorectal cancer.

References

Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for JNJ-9350 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

JNJ-9350 is a chemical probe and a potent inhibitor of spermine (B22157) oxidase (SMOX), a key enzyme in the polyamine catabolism pathway.[1][2][3] SMOX is implicated in various pathological conditions, including cancer, due to its role in producing reactive oxygen species (ROS) like hydrogen peroxide during the oxidation of spermine.[4][5] Verifying that a compound like this compound directly interacts with its intended intracellular target is a critical step in drug discovery and development.

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target engagement in a physiologically relevant environment, such as intact cells or tissue lysates.[6][7] The assay's principle is based on ligand-induced thermal stabilization of the target protein.[8][9] When this compound binds to SMOX, the resulting protein-ligand complex becomes more resistant to thermal denaturation. By measuring the amount of soluble SMOX remaining after a heat challenge, one can quantify the extent of target engagement.[7]

These application notes provide detailed protocols for utilizing CETSA to confirm and quantify the engagement of this compound with its target, SMOX, in a cellular context.

Signaling Pathway of Spermine Oxidase (SMOX)

SMOX is a flavin-dependent enzyme that plays a crucial role in polyamine homeostasis by specifically catalyzing the oxidation of spermine.[5] This reaction converts spermine back to spermidine, while also producing hydrogen peroxide (H₂O₂) and 3-aminopropionaldehyde.[5][10] The production of these byproducts can lead to increased oxidative stress and DNA damage, contributing to cellular pathology in diseases like cancer.[4] this compound inhibits this activity by directly binding to SMOX.

SMOX_Pathway cluster_polyamine Polyamine Catabolism cluster_inhibitor cluster_downstream Downstream Effects Spermine Spermine SMOX SMOX (Spermine Oxidase) Spermine->SMOX Spermidine Spermidine SMOX->Spermidine Converts to H2O2 H₂O₂ (Hydrogen Peroxide) SMOX->H2O2 Produces Aldehyde 3-Aminopropionaldehyde SMOX->Aldehyde Produces OxidativeStress Oxidative Stress & DNA Damage H2O2->OxidativeStress Aldehyde->OxidativeStress JNJ9350 This compound JNJ9350->SMOX Inhibits

Caption: SMOX pathway and inhibition by this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound's interaction with its primary target, SMOX, and other related enzymes. This data provides a baseline for expected outcomes in CETSA and other functional assays.

ParameterTargetValueAssay TypeReference
IC₅₀ SMOX10 nMEnzymatic (in vitro)[1][2]
IC₅₀ PAO790 nMEnzymatic (in vitro)[1][2]
IC₅₀ LSD1>60 µMEnzymatic (in vitro)[1][2]
Kᵢ SMOX9.9 nMEnzymatic (in vitro)[1]
Cellular IC₅₀ SMOX1.2 µMCETSA (in-cell)[4]
% Recovery SMOX91 - 108% at 54°CCETSA (in-cell)[4]

CETSA Experimental Workflow

The general workflow for performing a CETSA experiment involves compound treatment, a heat challenge, separation of soluble and aggregated proteins, and quantification of the target protein.[11] This process can be adapted to generate either a full melting curve or an isothermal dose-response curve.

CETSA_Workflow start Start: Cell Culture treatment 1. Cell Treatment (this compound or Vehicle) start->treatment heat 2. Heat Challenge (Temperature Gradient or Single Temp) treatment->heat lysis 3. Cell Lysis (e.g., Freeze-Thaw) heat->lysis centrifuge 4. Centrifugation (Separate Soluble vs. Aggregated Proteins) lysis->centrifuge supernatant 5. Collect Supernatant (Soluble Protein Fraction) centrifuge->supernatant quantify 6. Protein Quantification (Western Blot, ELISA, MS) supernatant->quantify analysis 7. Data Analysis (Melt Curve or Dose-Response Curve) quantify->analysis end End: Target Engagement Profile analysis->end

References

Troubleshooting & Optimization

troubleshooting JNJ-9350 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical compound, "JNJ-9350," and is based on the properties of a well-characterized EGFR inhibitor, Gefitinib. This guide is intended to serve as a template for researchers and scientists working with similar small molecule inhibitors.

Troubleshooting Guides & FAQs

This section provides answers to common questions and troubleshooting tips for solubility issues that may be encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What is the recommended solvent?

A1: this compound is sparingly soluble in aqueous buffers. For most applications, it is recommended to first prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695).[1][2] A high-concentration stock solution can then be diluted into your aqueous experimental medium.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution" and can occur if the compound's solubility limit is exceeded in the final aqueous solution. Here are a few troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay.

  • Optimize the dilution method: Instead of adding the stock solution directly to the full volume of aqueous buffer, try adding a small volume of the stock to an intermediate volume of buffer and then bringing it up to the final volume. Gentle vortexing during dilution can also help.

  • Use a co-solvent: In some cases, adding a small amount of a co-solvent to your aqueous buffer can improve solubility.

  • Warm the solution: Gently warming the solution to 37°C may help to redissolve the compound. However, be cautious as prolonged heating can degrade the compound.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?

A3: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%. However, the optimal concentration can vary depending on the cell line and experimental conditions. Always include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in your experiments to account for any solvent effects.

Q4: How should I store my this compound stock solution?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C, where it should be stable for at least two years.[2] Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q5: I observe a loss of activity of this compound in my experiments over time. What could be the cause?

A5: Loss of activity could be due to several factors, including compound degradation or precipitation out of solution. Ensure that your stock solutions are stored correctly and that the compound remains soluble in your experimental setup. If you suspect degradation, preparing fresh stock solutions may be necessary.

Data Presentation

This compound (Gefitinib) Solubility Data

SolventSolubilityReference
DMSO~20 mg/mL[1][2]
up to 40 mg/mL[3]
Ethanol~0.3 mg/mL[1][2]
up to 4 mg/mL[3]
Dimethyl formamide (B127407) (DMF)~20 mg/mL[1][2]
Water<1 mg/mL at 25°C[4]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1][2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing the compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding the solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolving the compound: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution.

  • Visual inspection: Ensure the solution is clear and free of any visible precipitate.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

  • Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare intermediate dilutions (optional): If a large dilution factor is required, prepare one or more intermediate dilutions of the stock solution in 100% DMSO.

  • Dilute into cell culture medium: Add a small volume of the appropriate DMSO stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).

  • Mix gently: Gently mix the solution by pipetting up and down or by swirling the plate. Avoid vigorous shaking, which can cause the compound to precipitate.

  • Add to cells: Immediately add the this compound-containing medium to your cells.

Mandatory Visualization

EGFR_Signaling_Pathway EGFR Signaling Pathway and this compound Inhibition Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation JNJ9350 This compound JNJ9350->EGFR Inhibits GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS PI3K PI3K P_EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling pathways.

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues Start Start: this compound solubility issue CheckSolvent Is the correct solvent being used? (e.g., DMSO) Start->CheckSolvent UseDMSO Prepare a stock solution in 100% DMSO CheckSolvent->UseDMSO No Precipitation Does the compound precipitate upon dilution in aqueous buffer? CheckSolvent->Precipitation Yes UseDMSO->Precipitation Success Success: Compound is soluble Precipitation->Success No LowerConcentration Lower the final concentration Precipitation->LowerConcentration Yes OptimizeDilution Optimize dilution method (e.g., stepwise) LowerConcentration->OptimizeDilution WarmSolution Gently warm the solution (e.g., 37°C) OptimizeDilution->WarmSolution CheckAgain Is the compound soluble now? WarmSolution->CheckAgain CheckAgain->Success Yes Consult Consult technical support CheckAgain->Consult No

Caption: A workflow for troubleshooting common solubility issues with this compound.

References

Navigating the Nuances of SMOX Inhibition: A Technical Guide to JNJ-9350

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center for JNJ-9350

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound, a potent and selective inhibitor of spermine (B22157) oxidase (SMOX). Our goal is to help you interpret unexpected results and refine your experimental design for accurate and reproducible findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a chemical probe that acts as a potent inhibitor of spermine oxidase (SMOX), an enzyme involved in polyamine catabolism.[1][2][3] SMOX catalyzes the oxidation of spermine to spermidine, a process that also produces hydrogen peroxide (H₂O₂) and 3-aminopropanal.[1][2] By inhibiting SMOX, this compound is expected to increase intracellular spermine levels and decrease the production of spermidine, H₂O₂, and downstream aldehydes.

Q2: I'm not seeing the expected decrease in cell proliferation after treating cancer cells with this compound. Is the compound inactive?

While SMOX is implicated in several cancers, its inhibition may not universally lead to reduced cell proliferation.[1][2] The cellular response can be highly context-dependent. Consider the following:

  • Cell Line Specific Polyamine Metabolism: The reliance of your specific cell line on SMOX activity for proliferation may vary. Some cells may have compensatory mechanisms or may not be "addicted" to the SMOX pathway.

  • Off-Target Effects at High Concentrations: At concentrations significantly above the IC₅₀ for SMOX, off-target effects could confound your results. It is crucial to use the lowest effective concentration.

  • Use of Negative Control: To confirm that the observed effects are due to SMOX inhibition, it is essential to include the negative control compound, JNJ-4545, in your experiments.[1]

Q3: My cells are showing signs of increased oxidative stress, which is the opposite of what I expected from inhibiting an H₂O₂-producing enzyme. What could be happening?

This is a complex but plausible outcome. While SMOX inhibition reduces H₂O₂ production from spermine oxidation, the resulting accumulation of spermine can have other effects:

  • Spermine-Induced ROS: High levels of spermine can interact with other cellular components and potentially lead to the generation of reactive oxygen species (ROS) through alternative pathways.

  • Off-Target Effects: Although less likely at appropriate concentrations, off-target effects on other metabolic enzymes could contribute to cellular stress. Review the known off-targets of this compound and consider if they are relevant in your experimental system.

Q4: I'm observing unexpected neurological or cardiovascular effects in my in vivo model. What could be the cause?

This compound has known off-target activities at higher concentrations, particularly on adenosine (B11128) receptors (ADORA1, ADORA2A, and ADORA3).[1] These receptors are highly expressed in the central nervous and cardiovascular systems. Activation or inhibition of these receptors can lead to a variety of physiological responses. It is critical to correlate the pharmacokinetics of this compound with the observed phenotypes and, if possible, use a lower dose or a more specific SMOX inhibitor if one becomes available.

Troubleshooting Guide

Unexpected Result Potential Cause Recommended Action
No or low efficacy in cellular assays 1. Compound instability or degradation. 2. Cell line is not dependent on SMOX. 3. Suboptimal assay conditions.1. Prepare fresh DMSO stock solutions. Avoid multiple freeze-thaw cycles.[1] 2. Confirm SMOX expression in your cell line. 3. Optimize incubation time and compound concentration.
Inconsistent results between experiments 1. Variability in cell passage number or health. 2. Inconsistent compound preparation. 3. Assay variability.1. Use cells within a consistent passage number range. 2. Follow a strict protocol for compound dilution and storage. 3. Include positive and negative controls in every experiment.
Higher than expected toxicity 1. Off-target effects at high concentrations. 2. Cellular context-specific toxicity. 3. Solvent toxicity.1. Perform a dose-response curve to determine the optimal concentration. 2. Investigate downstream effects of spermine accumulation. 3. Ensure the final DMSO concentration is non-toxic to your cells.
Unexpected changes in gene expression 1. Downstream effects of altered polyamine levels. 2. Off-target effects on signaling pathways.1. Analyze changes in the expression of genes related to polyamine metabolism and stress responses. 2. Compare gene expression changes with those induced by the negative control, JNJ-4545.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

Target IC₅₀ Assay
SMOX 10 nMHyperBlue Assay[1]
PAOX 790 nMHyperBlue Assay[1]
KDM1A > 60 µMHyperBlue Assay[1]

Table 2: Closest Off-Targets for this compound in CEREP Panel at 10 µM

Off-Target % Inhibition
ADORA1 98.93[1]
ADORA2A 74.96[1]
ADORA3 75.06[1]

Experimental Protocols

Cellular Target Engagement Assay (CETSA)

This protocol is a generalized approach to confirm the engagement of this compound with SMOX in a cellular context.

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound or the negative control JNJ-4545 for a specified duration.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heat Challenge: Heat the cell lysates at a specific temperature (e.g., 54°C) to induce protein denaturation and aggregation.[1]

  • Separation of Soluble Fraction: Centrifuge the samples to pellet the aggregated proteins.

  • Western Blot Analysis: Analyze the amount of soluble SMOX remaining in the supernatant by Western blotting. Increased thermal stability of SMOX in the presence of this compound indicates target engagement.

Visualizing Pathways and Workflows

SMOX_Pathway cluster_polyamine Polyamine Metabolism cluster_products Byproducts Spermine Spermine SMOX SMOX Spermine->SMOX Substrate Spermidine Spermidine SMOX->Spermidine Product H2O2 Hydrogen Peroxide (H₂O₂) SMOX->H2O2 Aldehyde 3-aminopropanal SMOX->Aldehyde JNJ9350 This compound JNJ9350->SMOX Inhibition

Caption: The SMOX pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed CheckControls Verify Controls (Positive, Negative, Vehicle) Start->CheckControls ReviewProtocol Review Experimental Protocol (Concentration, Incubation Time) CheckControls->ReviewProtocol Controls OK Resolution Refine Experiment / Formulate New Hypothesis CheckControls->Resolution Controls Failed CheckCompound Check Compound Integrity (Fresh Stock, Storage) ReviewProtocol->CheckCompound Protocol OK ReviewProtocol->Resolution Protocol Error ConsiderOffTarget Consider Off-Target Effects CheckCompound->ConsiderOffTarget Compound OK CheckCompound->Resolution Compound Issue DownstreamAnalysis Analyze Downstream Pathway Effects ConsiderOffTarget->DownstreamAnalysis On-Target Unlikely ConsultLit Consult Literature for Cell-Specific Responses ConsiderOffTarget->ConsultLit On-Target Plausible DownstreamAnalysis->Resolution ConsultLit->Resolution

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

how to address JNJ-9350 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential instability of the SMOX inhibitor, JNJ-9350, in solution. As detailed stability data for this compound is not extensively published, this guide offers best practices for handling, storage, and troubleshooting to ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For initial stock solutions, it is recommended to use a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). For most in vitro cellular assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Q2: What are the recommended storage conditions for this compound in its solid form and in solution?

  • Solid Form: Store this compound as a solid at -20°C, protected from light and moisture.

  • Solution: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C. When using, thaw an aliquot completely and use it immediately. Avoid repeated warming and cooling of the stock solution.

Q3: Are there any known incompatibilities for this compound in solution?

Specific incompatibility data for this compound is not publicly available. As a general precaution, avoid strong acids, strong bases, and potent oxidizing or reducing agents in your experimental buffers and media, as these can potentially degrade the compound.

Q4: How can I determine if my this compound solution is stable under my experimental conditions?

It is highly recommended to perform a stability study under your specific experimental conditions (e.g., in your cell culture medium at 37°C). A general protocol for assessing stability is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses common issues that may arise due to the potential instability of this compound in solution.

Issue 1: Inconsistent or lower-than-expected activity in experiments.

This could be a primary indicator of compound degradation.

  • Root Cause Analysis:

    • Improper Storage: Have the stock solutions been subjected to multiple freeze-thaw cycles? Was the stock solution stored at an inappropriate temperature?

    • Solution Age: How old is the working solution? It is advisable to use freshly prepared dilutions for each experiment.

    • Experimental Conditions: Is the compound stable in your specific buffer or cell culture medium at the experimental temperature and pH?

  • Recommended Actions:

    • Prepare a fresh stock solution of this compound from the solid compound.

    • Perform a dose-response experiment to verify the compound's activity.

    • Conduct a simple stability test as outlined in the "Experimental Protocols" section to assess stability under your specific experimental conditions.

Issue 2: Precipitation of the compound in aqueous solutions.

This compound may have limited solubility in aqueous buffers.

  • Root Cause Analysis:

    • Solubility Limit Exceeded: Is the final concentration of this compound in your aqueous medium exceeding its solubility limit?

    • Solvent Carryover: Was the volume of the organic solvent (e.g., DMSO) used to prepare the working solution too low to maintain solubility upon dilution in the aqueous medium?

  • Recommended Actions:

    • If possible, determine the solubility of this compound in your experimental medium.

    • Consider using a lower final concentration of the compound.

    • When preparing working solutions, ensure that the intermediate dilutions do not lead to precipitation. A stepwise dilution may be necessary.

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Solution

This protocol provides a general method to assess the stability of this compound in a specific aqueous medium over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • HPLC-grade DMSO
  • Your experimental aqueous medium (e.g., cell culture medium, buffer)
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

2. Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
  • Dilute the stock solution to the final working concentration in your pre-warmed experimental medium.
  • Immediately inject a sample of this solution (t=0) into the HPLC to obtain an initial peak area representing 100% of the compound.
  • Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO₂).
  • At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the incubated solution and inject it into the HPLC.
  • Analyze the chromatograms to determine the peak area of this compound at each time point.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
  • Plot the percentage of remaining this compound against time to visualize the stability profile.

Data Presentation

The following table can be used to summarize the results of your stability study.

Time Point (hours)Peak Area of this compound% this compound RemainingObservations (e.g., color change, precipitation)
0100%
2
4
8
24

Visualizations

The following diagrams illustrate key workflows and logical relationships for troubleshooting this compound instability.

start Start: Inconsistent Experimental Results check_storage Check Storage Conditions (Aliquoting, Temp, Freeze-Thaw) start->check_storage check_prep Review Solution Preparation (Freshness, Dilution) start->check_prep perform_stability Perform Stability Study (HPLC Analysis) check_storage->perform_stability check_prep->perform_stability stable Result: Compound is Stable perform_stability->stable unstable Result: Compound is Unstable perform_stability->unstable adjust_protocol Adjust Experimental Protocol (e.g., shorter incubation time) unstable->adjust_protocol new_compound Source Fresh Compound unstable->new_compound

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

start Prepare Fresh Stock (this compound in DMSO) dilute Dilute to Working Concentration in Experimental Medium start->dilute t0 Time = 0 Analyze via HPLC dilute->t0 incubate Incubate at Experimental Conditions (e.g., 37°C) dilute->incubate compare Compare Peak Areas (% Remaining vs. Time) t0->compare tx Time = x hours Analyze via HPLC incubate->tx tx->compare

Caption: Experimental workflow for assessing the stability of this compound.

Technical Support Center: Investigating Potential Off-Target Activity of P2X7 Antagonists on Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "JNJ-9350" is not referenced in publicly available scientific literature. This technical support guide uses the well-characterized, selective P2X7 receptor antagonist JNJ-47965567 as a representative molecule to discuss the hypothetical investigation of off-target activities on adenosine (B11128) receptors. The quantitative data presented herein is illustrative and not based on experimental results for JNJ-47965567.

Frequently Asked Questions (FAQs)

Q1: Why should I investigate the off-target activity of a P2X7 antagonist on adenosine receptors?

A: The endogenous ligand for the P2X7 receptor is adenosine triphosphate (ATP). Adenosine receptors are activated by adenosine, a metabolite of ATP. Due to the structural similarities between these purinergic signaling molecules, there is a theoretical possibility of cross-reactivity of small molecule modulators. Investigating off-target effects on adenosine receptors is crucial for a comprehensive understanding of a compound's selectivity profile and for interpreting in vitro and in vivo results accurately.

Q2: What are the four main subtypes of adenosine receptors and their primary signaling mechanisms?

A: There are four G protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3.

  • A1 and A3 receptors typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3][4][5] They can also activate phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[6]

  • A2A and A2B receptors couple to Gαs proteins, which stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[7][8][9][10][11] They can also couple to Gαq to activate PLC.[12][13]

Q3: What are the potential functional consequences of off-target activity at adenosine receptors?

A: Off-target effects can lead to a variety of unintended biological responses. For instance, agonism at A2A receptors can have immunosuppressive effects, while antagonism at A1 receptors can impact cardiovascular function.[5][9] Uncharacterized off-target activities can confound experimental results and lead to misinterpretation of the compound's mechanism of action.

Q4: Is there any known crosstalk between P2X7 and adenosine receptors?

A: Yes, functional crosstalk between P2X7 and adenosine A2A receptors has been reported.[14] Studies have shown that the activation or inhibition of one receptor can influence the expression and function of the other, particularly in the context of neuroinflammation.[14] This makes it even more pertinent to assess the direct effects of a P2X7 antagonist on adenosine receptors.

Troubleshooting Guide

Q1: My P2X7 antagonist shows binding to an adenosine receptor in a radioligand assay, but no functional activity in a cAMP assay. What could be the reason?

A: This scenario could arise from several factors:

  • Neutral Antagonism: The compound might be a neutral antagonist, binding to the receptor without altering its basal activity level. A standard cAMP assay measures changes from baseline; a neutral antagonist would not produce a signal on its own but would block the effect of an agonist. To test this, you should run the functional assay in the presence of a known adenosine receptor agonist.

  • Inverse Agonism at Gαi-coupled receptors: For A1 or A3 receptors, which are Gαi-coupled, an inverse agonist would increase cAMP levels by inhibiting the receptor's constitutive activity. If you are only looking for a decrease in agonist-stimulated cAMP, you might miss this effect.

  • Assay Sensitivity: The functional assay may not be sensitive enough to detect weak partial agonism or antagonism. Ensure your cell line expresses a sufficient number of receptors and that the assay window is adequate.

  • Receptor Coupling State: The radioligand might be binding to a G protein-uncoupled state of the receptor that is not relevant for the functional response being measured.

Q2: I am observing an unexpected increase in cAMP levels when screening my compound against the A1 adenosine receptor. What does this mean?

A: An increase in cAMP in a cell line expressing the Gαi-coupled A1 receptor suggests that your compound may be acting as an inverse agonist . A1 receptors can have some level of constitutive (basal) activity that suppresses adenylyl cyclase. An inverse agonist would inhibit this basal activity, leading to a disinhibition of adenylyl cyclase and a subsequent rise in cAMP levels.

Q3: How can I differentiate between a competitive and a non-competitive antagonist in my functional assays?

A: To distinguish between competitive and non-competitive antagonism, you should perform a Schild analysis. This involves generating agonist dose-response curves in the presence of several fixed concentrations of your antagonist.

  • Competitive Antagonism: A competitive antagonist will cause a parallel rightward shift in the agonist dose-response curve with no change in the maximum response. The Schild plot should be linear with a slope of 1.

  • Non-competitive Antagonism: A non-competitive antagonist will typically depress the maximal response of the agonist, often without a significant rightward shift in the EC50.

Quantitative Data

The following tables present hypothetical data for illustrative purposes.

Table 1: Illustrative Binding Affinity Profile of a P2X7 Antagonist at Human Adenosine Receptors

Receptor SubtypeRadioligandKᵢ (nM)
Adenosine A1[³H]-CCPA> 10,000
Adenosine A2A[³H]-CGS216801,250
Adenosine A2B[³H]-DPCPX> 10,000
Adenosine A3[¹²⁵I]-AB-MECA8,500

Table 2: Illustrative Functional Activity Profile of a P2X7 Antagonist at Human Adenosine Receptors (cAMP Assay)

Receptor SubtypeAssay TypeEC₅₀ (nM)% Max Response (vs. NECA)
Adenosine A1Agonist Mode> 10,000No activity
Adenosine A2AAgonist Mode> 10,000No activity
Adenosine A2AAntagonist Mode (vs. NECA)98095% Inhibition (IC₅₀)
Adenosine A2BAgonist Mode> 10,000No activity
Adenosine A3Agonist Mode> 10,000No activity

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Adenosine Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for adenosine receptors.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligands: [³H]CCPA (for A1), [³H]CGS21680 (for A2A), or [¹²⁵I]I-AB-MECA (for A3).[15]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[16]

  • Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).[15]

  • Test compound (e.g., JNJ-47965567) at various concentrations.

  • 96-well plates, filter mats (GF/B or GF/C), and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of the radioligand solution (at a final concentration near its Kd), and 100 µL of the membrane suspension (20-150 µg protein/well).[15][16]

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of 10 µM NECA.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[15][16]

  • Terminate the assay by rapid filtration through the filter mat using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Dry the filter mats, add scintillation fluid, and count the radioactivity.

  • Calculate the specific binding and determine the IC₅₀ of the test compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for Adenosine Receptors

This protocol measures the ability of a test compound to modulate cAMP production via Gαs-coupled (A2A, A2B) or Gαi-coupled (A1, A3) adenosine receptors.

Materials:

  • HEK293 or CHO cells stably expressing the human adenosine receptor subtype of interest.

  • Assay medium: DMEM with 50 mM HEPES.

  • Phosphodiesterase (PDE) inhibitor (e.g., 10 µM Rolipram) to prevent cAMP degradation.[17]

  • Adenosine deaminase (ADA) to remove endogenous adenosine.[17]

  • Reference agonist (e.g., NECA).

  • Forskolin (for Gαi-coupled receptor assays).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure (for Gαs-coupled A2A/A2B receptors - Agonist Mode):

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with assay medium.

  • Pre-incubate the cells with the PDE inhibitor and ADA in assay medium for 30-45 minutes.[17]

  • Add the test compound at various concentrations and incubate for a specified time (e.g., 1 hour).[17]

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Generate a dose-response curve to determine the EC₅₀ and Emax of the test compound.

Procedure (for Gαi-coupled A1/A3 receptors - Antagonist Mode):

  • Follow steps 1-3 from the Gαs protocol.

  • Add the test compound (antagonist) at various concentrations, followed by the addition of a fixed concentration of a reference agonist (e.g., NECA at its EC₈₀) and Forskolin (to stimulate cAMP production).

  • Incubate and measure cAMP levels as described above.

  • Generate an inhibition curve to determine the IC₅₀ of the test compound.

Visualizations

Signaling Pathways

Adenosine_A1_A3_Signaling cluster_cytosol Cytosol A1_A3 A1 / A3 Receptor G_protein Gαi/o | Gβγ A1_A3->G_protein Agonist AC Adenylyl Cyclase G_protein->AC αi inhibits PLC Phospholipase C G_protein->PLC βγ activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP PKA PKA cAMP->PKA PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK

Caption: A1 and A3 Receptor Signaling Pathways.

Caption: A2A and A2B Receptor Signaling Pathways.

Experimental Workflow

Off_Target_Workflow start Start: Have P2X7 Antagonist (Test Compound) binding_assay Primary Screen: Radioligand Binding Assay (All 4 Adenosine Subtypes) start->binding_assay binding_result Significant Displacement? binding_assay->binding_result functional_assay Secondary Screen: cAMP Functional Assay (Agonist & Antagonist Modes) binding_result->functional_assay Yes no_activity Conclusion: No significant off-target activity observed binding_result->no_activity No functional_result Functional Activity? functional_assay->functional_result characterize Further Characterization: - Schild Analysis - Other signaling pathways (Ca²⁺, MAPK) functional_result->characterize Yes functional_result->no_activity No (Neutral Antagonist?) has_activity Conclusion: Off-target activity identified and characterized characterize->has_activity

Caption: Workflow for Off-Target Activity Screening.

References

best practices for long-term storage of JNJ-9350

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of JNJ-9350, alongside troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.

Long-Term Storage and Stability of this compound

Proper storage of this compound is critical to maintain its integrity and ensure reproducible experimental results. Below is a summary of recommended storage conditions for both the solid compound and solutions.

Storage Recommendations
FormStorage TemperatureDurationSupplier Recommendations
Solid (Powder) -20°C≥ 4 yearsConsistent across most suppliers for long-term stability.
4°CUp to 2 yearsSuitable for shorter-term storage.
In Solvent (Stock Solutions) -80°CUp to 6 monthsRecommended for aliquoted DMSO stock solutions to minimize freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term storage of stock solutions. Frequent freeze-thaw cycles should be avoided.[1]

Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Experimental Protocols

Detailed Methodology: In Vitro SMOX Enzymatic Inhibition Assay (HyPerBlu Assay)

This protocol is based on the principle of detecting hydrogen peroxide (H₂O₂), a product of the spermine (B22157) oxidase (SMOX) enzymatic reaction, using a sensitive fluorescent probe like HyPerBlu.

Materials:

  • This compound

  • Recombinant human SMOX enzyme

  • Spermine (substrate)

  • HyPerBlu reagent

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.

  • Enzyme and inhibitor pre-incubation: Add the SMOX enzyme and the this compound dilutions to the wells of the microplate. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction: Add the substrate, spermine, to each well to start the enzymatic reaction.

  • Detection: After a set incubation time (e.g., 60 minutes), add the HyPerBlu reagent to each well. This reagent reacts with the H₂O₂ produced by the SMOX reaction to generate a fluorescent signal.

  • Measure fluorescence: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the HyPerBlu reagent.

  • Data analysis: Calculate the percent inhibition for each concentration of this compound relative to a vehicle control (DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.

Detailed Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

  • Cells expressing SMOX

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Anti-SMOX antibody

Procedure:

  • Cell treatment: Treat cultured cells with various concentrations of this compound or a vehicle control (DMSO) and incubate to allow for compound entry and binding.

  • Heat challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell lysis: Lyse the cells to release the proteins.

  • Separation of soluble and aggregated proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western blotting: Analyze the amount of soluble SMOX in each sample by SDS-PAGE and Western blotting using an anti-SMOX antibody.

  • Data analysis: Quantify the band intensities to determine the amount of soluble SMOX at each temperature and this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathway and Experimental Workflow Diagrams

SMOX_Signaling_Pathway Spermine Spermine SMOX SMOX (Spermine Oxidase) Spermine->SMOX Substrate Spermidine Spermidine SMOX->Spermidine Product H2O2 H₂O₂ (Reactive Oxygen Species) SMOX->H2O2 Byproduct JNJ9350 This compound JNJ9350->SMOX Inhibition DNA_Damage DNA Damage H2O2->DNA_Damage

Caption: SMOX Signaling Pathway and Inhibition by this compound.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heat_challenge Thermal Challenge cluster_analysis Analysis cell_treatment 1. Treat cells with This compound or Vehicle heat_treatment 2. Heat cells at various temperatures cell_treatment->heat_treatment lysis 3. Cell Lysis heat_treatment->lysis centrifugation 4. Centrifugation to separate soluble proteins lysis->centrifugation western_blot 5. Western Blot for SMOX centrifugation->western_blot data_analysis 6. Analyze melting curve shift western_blot->data_analysis

References

Validation & Comparative

A Comparative Guide to SMOX Inhibitors: JNJ-9350 vs. MDL 72527

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of Spermine (B22157) Oxidase (SMOX), JNJ-9350 and MDL 72527. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies on the role of SMOX in various physiological and pathological processes.

Introduction to Spermine Oxidase (SMOX)

Spermine oxidase (SMOX) is a flavin-dependent enzyme that plays a critical role in polyamine catabolism.[1] It specifically catalyzes the oxidation of spermine to spermidine (B129725), producing hydrogen peroxide (H₂O₂) and 3-aminopropanal (B1211446) as byproducts.[2] The latter is unstable and can be converted to the highly reactive and toxic aldehyde, acrolein.[1] Dysregulation of SMOX activity has been implicated in a variety of disease states, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][2]

Overview of this compound and MDL 72527

This compound is a potent and selective, competitive inhibitor of SMOX.[3][4] It has emerged as a valuable chemical probe for elucidating the biological functions of SMOX. In contrast, MDL 72527 is a well-established, irreversible inhibitor of both SMOX and polyamine oxidase (PAO), another key enzyme in polyamine metabolism.[5][6] While widely used in foundational research, its broader specificity and differing mechanism of action present key distinctions from this compound.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data for this compound and MDL 72527, highlighting the significant difference in their potency and selectivity for SMOX.

ParameterThis compoundMDL 72527Reference(s)
SMOX IC₅₀ 10 nM (0.01 µM)89 - 100 µM[3][4][6][7]
SMOX Kᵢ 9.9 nM63 µM[3][4][6]
PAOX/PAO IC₅₀ 790 nM (0.79 µM)Potent inhibitor (specific value not consistently reported)[3][4][5][7]
Selectivity (PAOX/SMOX) ~79-foldNon-selective[2][5]
Mechanism of Inhibition Competitive, ReversibleIrreversible[5][8]

Mechanism of Action and Cellular Effects

This compound acts as a competitive inhibitor, binding to the active site of SMOX and preventing the binding of its substrate, spermine. Its high potency and selectivity make it a precise tool for studying the direct consequences of SMOX inhibition.

MDL 72527 , being an irreversible inhibitor, covalently modifies the enzyme, leading to its permanent inactivation.[5] Its inhibitory action extends to PAO, which can complicate the interpretation of experimental results when specific inhibition of SMOX is desired.[5] Furthermore, MDL 72527 has been reported to exhibit lysosomotropic effects, leading to the induction of apoptosis in some cell types, a mechanism that may be independent of its SMOX inhibitory activity.[9] In various studies, MDL 72527 has been shown to exert neuroprotective effects and modulate signaling pathways such as P38, ERK1/2, and STAT3.[10]

Signaling Pathway of SMOX Inhibition

The inhibition of SMOX by either this compound or MDL 72527 blocks the conversion of spermine to spermidine and consequently reduces the production of hydrogen peroxide and acrolein. This can mitigate oxidative stress and cellular damage. The downstream effects of SMOX inhibition by MDL 72527 have been shown to involve the downregulation of stress-activated protein kinase pathways.

cluster_0 SMOX Catalytic Cycle cluster_1 Inhibitor Action cluster_2 Downstream Cellular Effects of Inhibition Spermine Spermine SMOX SMOX Spermine->SMOX Spermidine Spermidine SMOX->Spermidine H2O2 H₂O₂ SMOX->H2O2 Acrolein Acrolein SMOX->Acrolein Oxidative_Stress Reduced Oxidative Stress SMOX->Oxidative_Stress leads to Signaling_Modulation Modulation of P38/ERK1/2/STAT3 (Observed with MDL 72527) Cellular_Damage Reduced Cellular Damage JNJ_9350 This compound JNJ_9350->SMOX Competitive Inhibition MDL_72527 MDL 72527 MDL_72527->SMOX Irreversible Inhibition Oxidative_Stress->Cellular_Damage Cellular_Damage->Signaling_Modulation

Caption: Mechanism of SMOX inhibition and its downstream effects.

Experimental Protocols

In Vitro SMOX Inhibition Assay (Chemiluminescent Method)

This protocol is a general method for determining the in vitro inhibitory activity of compounds against SMOX.

Materials:

  • Purified recombinant human SMOX enzyme

  • Spermine (substrate)

  • This compound or MDL 72527 (inhibitor)

  • Horseradish peroxidase (HRP)

  • Luminol (B1675438)

  • Glycine (B1666218) buffer (pH 8.0)

  • Pargyline (MAO inhibitor)

  • Aminoguanidine (DAO inhibitor)

  • 96-well microplate

  • Luminometer

Procedure:

  • Prepare a master mix containing glycine buffer, HRP, luminol, pargyline, and aminoguanidine.

  • Add the SMOX enzyme to the master mix.

  • To determine inhibitory activity, pre-incubate the enzyme mixture with various concentrations of the inhibitor (this compound or MDL 72527) for a specified time (e.g., 2 minutes to 2 hours) at 37°C.[8][11]

  • Initiate the enzymatic reaction by adding spermine.

  • Immediately measure the chemiluminescence generated from the HRP-catalyzed oxidation of luminol by the H₂O₂ produced from the SMOX reaction. The signal is typically integrated over a period of 40-60 seconds.[11][12]

  • A standard curve using known concentrations of H₂O₂ is used to quantify the amount of H₂O₂ produced.

  • Calculate the percent inhibition by comparing the activity in the presence of the inhibitor to a vehicle control.

  • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

prep_master_mix Prepare Master Mix (Buffer, HRP, Luminol, etc.) add_smox Add SMOX Enzyme prep_master_mix->add_smox pre_incubate Pre-incubate with Inhibitor (this compound or MDL 72527) add_smox->pre_incubate add_spermine Add Spermine (Substrate) pre_incubate->add_spermine measure_luminescence Measure Chemiluminescence add_spermine->measure_luminescence calculate_inhibition Calculate % Inhibition measure_luminescence->calculate_inhibition determine_ic50 Determine IC₅₀ calculate_inhibition->determine_ic50

Caption: Workflow for in vitro SMOX inhibition assay.

Summary and Recommendations

FeatureThis compoundMDL 72527
Potency (SMOX) Very High (nM range)Low (µM range)
Selectivity (vs. PAOX) HighLow
Mechanism Competitive, ReversibleIrreversible
Off-Target Effects Minimal reportedLysosomotropic effects
Recommended Use Precise chemical probe for SMOXBroad inhibitor of polyamine catabolism

This compound is the recommended tool compound for studies requiring high potency and selectivity for SMOX. Its reversible and competitive mechanism of action allows for the investigation of the direct and specific roles of SMOX in biological systems.

MDL 72527 remains a useful tool for studies where broad inhibition of polyamine catabolism is desired or for replicating historical studies. However, researchers should be mindful of its lower potency, lack of selectivity against PAO, and potential off-target effects when interpreting results.

References

A Comparative Guide to Spermine Oxidase Inhibitors: JNJ-9350 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spermine (B22157) oxidase (SMOX) has emerged as a compelling therapeutic target in oncology and other diseases characterized by high cellular proliferation and oxidative stress. This FAD-dependent enzyme plays a crucial role in polyamine catabolism, converting spermine to spermidine, a process that generates hydrogen peroxide (H₂O₂) and the reactive aldehyde, 3-aminopropanal, which can be non-enzymatically converted to the highly toxic acrolein.[1][2] These byproducts contribute to DNA damage and cellular stress, implicating SMOX in the pathogenesis of various cancers. This guide provides a comparative analysis of JNJ-9350, a potent and selective SMOX inhibitor, with other known inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Spermine Oxidase Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound against other notable SMOX inhibitors. This compound demonstrates high potency for SMOX and significant selectivity over the related enzyme, polyamine oxidase (PAOX).

Table 1: In Vitro Potency and Selectivity of Spermine Oxidase Inhibitors

CompoundTargetIC₅₀ (nM)Kᵢ (nM)Selectivity (vs. PAOX)Other Notable Off-Targets
This compound SMOX 10 [3][4]9.9 [3][4]79-fold [2]LSD1 (>60,000 nM)[3][4]; ADORA1, ADORA2A, ADORA3 (significant inhibition at 10 µM)[2]
PAOX790[3][4]-
MDL 72527 SMOX90,000[5]-PoorAlso a potent irreversible inhibitor of PAOX[5]
SI-4650 SMOX381,800289,000PoorAlso inhibits APAO (IC₅₀ = 35,400 nM)
Methoctramine SMOX1,200-1:120 (selective for PAOX)Muscarinic M₂ receptor antagonist
PAOX10-

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. PAOX: Polyamine Oxidase. LSD1: Lysine-Specific Demethylase 1. ADORA: Adenosine Receptor.

Pharmacokinetic Profile of this compound in Mice

Preclinical studies have characterized the pharmacokinetic properties of this compound in mice, providing essential data for in vivo experimental design.

Table 2: Pharmacokinetic Parameters of this compound in Mice following Oral Administration (10 mg/kg) [3][4]

ParameterValue
Clearance (Total/Unbound) (mL/min/kg)73 / 5217
Volume of distribution (L/kg)1.7
Half-life (min)16
Protein Binding (Mouse) (%)98.6
Oral Bioavailability (%)34

Experimental Protocols

SMOX Enzymatic Inhibition Assay (Chemiluminescent)

This protocol describes a common method for determining the in vitro potency of SMOX inhibitors.[5][6]

Principle: The assay quantifies the production of hydrogen peroxide (H₂O₂), a product of the SMOX-catalyzed oxidation of spermine. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize luminol, generating a chemiluminescent signal that is proportional to SMOX activity.

Materials:

  • Purified recombinant human SMOX enzyme

  • Spermine (substrate)

  • This compound or other inhibitors

  • Horseradish Peroxidase (HRP)

  • Luminol

  • Glycine (B1666218) buffer (0.083 M, pH 8.0)

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the inhibitor and spermine in an appropriate solvent (e.g., DMSO for the inhibitor). Prepare a master mix containing glycine buffer, HRP, and luminol.

  • Assay Setup: To each well of a 96-well plate, add the following in order:

    • Glycine buffer

    • Inhibitor at various concentrations (or vehicle control)

    • Purified SMOX enzyme (e.g., 0.3 µg/mL final concentration)[6]

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 2 minutes) to allow the inhibitor to bind to the enzyme.[5]

  • Initiation of Reaction: Add spermine (e.g., 2 mM final concentration) to all wells to start the reaction.[6]

  • Signal Detection: Immediately measure the chemiluminescence using a luminometer. Readings can be taken kinetically over a period (e.g., 10 minutes) or as an endpoint reading.[6]

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within a cellular context.[2]

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated, and then lysed. The amount of soluble, non-denatured target protein remaining is quantified, typically by Western blotting or other immunoassays.

Experimental Workflow:

CETSA_Workflow A Treat cells with This compound or vehicle B Heat cells at a range of temperatures A->B Incubation C Lyse cells B->C Thermal denaturation D Separate soluble and precipitated proteins (centrifugation) C->D Fractionation E Quantify soluble SMOX (e.g., Western Blot) D->E Analysis F Generate melt curves and determine thermal shift E->F Data processing

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Procedure (Example for this compound):

  • Cell Culture: Culture a suitable cell line endogenously expressing SMOX (e.g., A549 human lung carcinoma cells) to near confluency.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble SMOX: Collect the supernatant (soluble fraction) and quantify the amount of soluble SMOX protein using Western blotting with a specific anti-SMOX antibody.

  • Data Analysis: Plot the percentage of soluble SMOX against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. The cellular IC₅₀ can be determined from the magnitude of the thermal shift at different compound concentrations at a fixed temperature (e.g., 54°C).[2]

In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol provides a general framework for evaluating the antitumor efficacy of a SMOX inhibitor in a preclinical mouse model.

Experimental Design:

InVivo_Workflow A Implant tumor cells (e.g., A549) into immunocompromised mice B Allow tumors to reach a palpable size A->B Tumor establishment C Randomize mice into treatment groups (Vehicle, this compound) B->C Group assignment D Administer treatment (e.g., oral gavage) C->D Treatment initiation E Monitor tumor growth and body weight D->E Daily/Weekly monitoring F Endpoint: Euthanize and collect tumors for analysis E->F Ethical endpoint

Caption: In vivo efficacy study workflow.

Procedure:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously implant a suitable cancer cell line (e.g., 1 x 10⁶ A549 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg, orally) or vehicle according to a defined schedule (e.g., daily).

  • Efficacy Assessment: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., Western blotting for target modulation, immunohistochemistry).

Signaling Pathways

SMOX-Mediated Signaling Pathway

Inhibition of SMOX is intended to block the production of its downstream effectors, H₂O₂ and acrolein, thereby mitigating oxidative stress and its pro-tumorigenic consequences.

SMOX_Signaling Spermine Spermine SMOX SMOX Spermine->SMOX Spermidine Spermidine SMOX->Spermidine H2O2 H₂O₂ SMOX->H2O2 Aminopropanal 3-Aminopropanal SMOX->Aminopropanal JNJ9350 This compound JNJ9350->SMOX Inhibits OxidativeStress Oxidative Stress H2O2->OxidativeStress Acrolein Acrolein Aminopropanal->Acrolein Acrolein->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage CellDamage Cell Damage/ Apoptosis OxidativeStress->CellDamage PI3K_AKT PI3K/Akt Pathway OxidativeStress->PI3K_AKT Activates MAPK MAPK Pathway OxidativeStress->MAPK Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

Caption: SMOX signaling and the inhibitory action of this compound.

The byproducts of the SMOX reaction, H₂O₂ and acrolein, are potent inducers of oxidative stress. This can lead to DNA damage and apoptosis. Furthermore, reactive oxygen species are known to activate pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways, which can paradoxically promote cancer cell proliferation and survival. By inhibiting SMOX, this compound aims to reduce the levels of these damaging byproducts and modulate these downstream signaling events.

This guide provides a foundational comparison of this compound with other spermine oxidase inhibitors, offering researchers the necessary data and methodologies to inform their studies in this promising area of drug discovery.

References

JNJ-4545 as a Negative Control for JNJ-9350: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of polyamine metabolism and its role in disease, particularly cancer, the use of precise chemical tools is paramount. JNJ-9350 has emerged as a potent and selective chemical probe for spermine (B22157) oxidase (SMOX), a key enzyme in the polyamine catabolism pathway. To ensure that the observed effects of this compound are due to the specific inhibition of SMOX and not off-target activities, a structurally related but biologically inactive control is essential. This guide provides a comprehensive comparison of this compound and its designated negative control, JNJ-4545, supported by experimental data to facilitate rigorous and reproducible research.

Overview of this compound and JNJ-4545

This compound is a potent inhibitor of human spermine oxidase (hSMOX) with an IC50 value of 8 nM.[1] It demonstrates significant selectivity over the related enzyme, human polyamine oxidase (hPAOX).[1] In contrast, JNJ-4545 has been identified as an ideal negative control, being structurally analogous to this compound but demonstrating no inhibitory activity against hSMOX at concentrations up to 30 µM.[1] This lack of on-target activity makes JNJ-4545 an excellent tool for distinguishing specific SMOX inhibition from other potential cellular effects.

The Polyamine Catabolism Pathway and the Role of SMOX

Spermine oxidase (SMOX) is a flavin-dependent enzyme that catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal (B1211446) as byproducts. This process is a critical component of polyamine homeostasis. The dysregulation of SMOX activity has been implicated in various pathological conditions, including cancer, due to its role in generating reactive oxygen species (ROS) which can lead to cellular damage.

Polyamine_Catabolism Spermine Spermine SMOX SMOX Spermine->SMOX Substrate Spermidine Spermidine H2O2 H₂O₂ (ROS) Aminopropanal 3-Aminopropanal SMOX->Spermidine Product SMOX->H2O2 SMOX->Aminopropanal JNJ9350 This compound JNJ9350->SMOX Inhibits JNJ4545 JNJ-4545 (Negative Control) JNJ4545->SMOX No Inhibition

Caption: The role of SMOX in the polyamine catabolism pathway and its inhibition by this compound.

Comparative Biochemical and Cellular Activity

The following table summarizes the key quantitative data comparing the activity of this compound and JNJ-4545.

ParameterThis compoundJNJ-4545 (Negative Control)Reference
hSMOX IC50 8 nM> 30 µM[1]
hPAOX IC50 710 nM2.1 µM[1]
Selectivity (hPAOX/hSMOX) ~89-foldNot applicable[1]
Cellular Target Engagement (CETSA) IC50 = 1.2 µMNot reported[2]

Experimental Protocols

To ensure the accurate assessment of SMOX inhibition and the proper use of JNJ-4545 as a negative control, detailed experimental protocols are crucial. Below is a representative protocol for an in vitro SMOX inhibition assay.

In Vitro Human SMOX (hSMOX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant hSMOX.

Materials:

  • Recombinant human SMOX (hSMOX)

  • Spermine (substrate)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (this compound and JNJ-4545) dissolved in DMSO

  • 384-well black microplates

  • Plate reader with fluorescence detection (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare a serial dilution of the test compounds (this compound and JNJ-4545) in DMSO. A typical starting concentration for this compound would be in the low micromolar range, while JNJ-4545 should be tested up to at least 30 µM.

  • In the wells of a 384-well plate, add the assay buffer.

  • Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a no-inhibitor control.

  • Add the hSMOX enzyme to all wells except for the no-enzyme control wells.

  • Initiate the reaction by adding a mixture of spermine, Amplex Red, and HRP to all wells.

  • Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Logical Workflow for Utilizing JNJ-4545 as a Negative Control

The following diagram illustrates the logical workflow for incorporating JNJ-4545 into experimental designs to validate the specificity of this compound.

Negative_Control_Workflow cluster_0 Experimental Design cluster_1 Experimental Groups cluster_2 Data Analysis and Interpretation A Hypothesis: Inhibition of SMOX will lead to a specific cellular phenotype. B Vehicle Control (e.g., DMSO) A->B C This compound (Active Probe) A->C D JNJ-4545 (Negative Control) A->D E Measure cellular phenotype (e.g., cell viability, ROS levels) B->E C->E D->E F Compare results between groups E->F G Phenotype observed with this compound but not with Vehicle or JNJ-4545? F->G H Conclusion: The observed phenotype is likely due to specific SMOX inhibition. G->H Yes I Conclusion: The observed phenotype may be due to off-target effects or other artifacts. G->I No

Caption: Workflow for using JNJ-4545 to validate the specificity of this compound.

Conclusion

The availability of JNJ-4545 as a validated negative control is a significant asset for researchers investigating the biological functions of SMOX. By demonstrating a lack of activity against SMOX while retaining structural similarity to the active probe this compound, JNJ-4545 allows for the confident attribution of observed biological effects to the specific inhibition of spermine oxidase. The data and protocols presented in this guide are intended to support the rigorous design and interpretation of experiments in this important area of research.

References

On-Target Efficacy of JNJ-9350 in Cellular Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the on-target effects of JNJ-9350, a potent and selective inhibitor of spermine (B22157) oxidase (SMOX), with the alternative inhibitor MDL 72527. The following sections present quantitative data, experimental methodologies, and visual representations of key cellular pathways and workflows to objectively evaluate the performance of this compound in a cellular context.

This compound is a chemical probe designed to inhibit spermine oxidase (SMOX), a flavin-dependent enzyme that plays a crucial role in polyamine catabolism. The enzymatic activity of SMOX involves the oxidation of spermine to spermidine (B129725), a process that also generates hydrogen peroxide (H₂O₂) and 3-aminopropanal (B1211446) as byproducts.[1] Elevated SMOX activity has been implicated in various pathological conditions, including cancer, due to its contribution to reactive oxygen species (ROS) production and subsequent DNA damage.[1] Validating the on-target effects of inhibitors like this compound within a cellular environment is critical for advancing their potential as therapeutic agents.

This guide compares this compound with MDL 72527, another well-characterized, albeit less potent and irreversible, inhibitor of SMOX. The comparison focuses on their biochemical potency, cellular target engagement, and their impact on downstream cellular processes regulated by SMOX.

Quantitative Comparison of SMOX Inhibitors

The following tables summarize the key quantitative data for this compound and MDL 72527, providing a direct comparison of their inhibitory activities at both the biochemical and cellular levels.

Parameter This compound MDL 72527 Reference
Target(s) SMOXSMOX, PAOX[1]
Mechanism of Action Reversible InhibitorIrreversible Inhibitor[2]
Biochemical IC₅₀ (SMOX) 10 nM89 - 100 µM[1][2]
Biochemical Kᵢ (SMOX) 9.9 nM63 µM[2][3]
Selectivity (PAOX IC₅₀) 790 nM (79-fold vs SMOX)-[1]
Cellular Target Engagement (CETSA IC₅₀) 1.2 µMNot Reported[1]

Table 1: Comparison of In Vitro and Cellular Potency of this compound and MDL 72527 against SMOX.

Cellular Effect This compound MDL 72527 Reference
ROS Production Data not availableInhibition of H₂O₂ production[4]
Spermine/Spermidine Levels Data not availableIncreased spermine and spermidine levels[5]

Table 2: Comparison of Downstream Cellular Effects of this compound and MDL 72527.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing endogenous or overexpressed SMOX to a suitable confluency.

    • Treat the cells with varying concentrations of the test compound (e.g., this compound) or vehicle control (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection and Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble SMOX protein in each sample by Western blotting using a specific anti-SMOX antibody.

    • Quantify the band intensities to generate a melting curve, plotting the percentage of soluble SMOX as a function of temperature.

    • The shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. An isothermal dose-response curve can be generated by heating at a single, optimized temperature with varying compound concentrations to determine the IC₅₀ for cellular target engagement.

Measurement of Cellular Reactive Oxygen Species (ROS)

The production of ROS is a direct downstream consequence of SMOX activity. Cellular ROS levels can be quantified using fluorescent probes.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with the test compounds (this compound or MDL 72527) at various concentrations for the desired duration. Include a positive control for ROS induction (e.g., H₂O₂) and a vehicle control.

  • Staining with ROS-sensitive Probe:

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe.

    • The fluorescence intensity is directly proportional to the level of intracellular ROS.

Quantification of Intracellular Spermine and Spermidine Levels

Inhibition of SMOX is expected to alter the intracellular concentrations of its substrate, spermine, and its product, spermidine. These polyamines can be quantified using techniques like high-performance liquid chromatography (HPLC).

Protocol:

  • Cell Culture and Lysate Preparation:

    • Culture and treat cells with the SMOX inhibitors as described previously.

    • Harvest the cells and prepare cell lysates, typically by acid precipitation (e.g., with perchloric acid) to extract the polyamines.

  • Derivatization:

    • Derivatize the polyamines in the cell extracts with a fluorescent labeling agent (e.g., dansyl chloride or o-phthalaldehyde) to enable their detection by fluorescence.

  • HPLC Analysis:

    • Separate the derivatized polyamines using a reverse-phase HPLC column with a suitable mobile phase gradient.

    • Detect the fluorescently labeled polyamines using a fluorescence detector.

  • Quantification:

    • Quantify the concentrations of spermine and spermidine by comparing their peak areas to those of known standards.

    • Calculate the spermine-to-spermidine ratio to assess the extent of SMOX inhibition.

Visualizing the On-Target Effects of this compound

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

SMOX_Signaling_Pathway Spermine Spermine SMOX SMOX (Spermine Oxidase) Spermine->SMOX Substrate Spermidine Spermidine SMOX->Spermidine Product H2O2 H₂O₂ (ROS) SMOX->H2O2 Byproduct JNJ9350 This compound JNJ9350->SMOX Inhibition DNA_Damage DNA Damage H2O2->DNA_Damage

SMOX Signaling Pathway and Inhibition by this compound.

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heat_challenge 2. Heat Challenge cluster_lysis 3. Lysis & Fractionation cluster_detection 4. Detection & Analysis Cells Cells in Culture Treatment Treat with this compound or Vehicle Cells->Treatment Heat Apply Temperature Gradient Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Collect Soluble Fraction Centrifugation->Soluble_Fraction Western_Blot Western Blot for SMOX Soluble_Fraction->Western_Blot Quantification Quantify Soluble SMOX Western_Blot->Quantification Melting_Curve Generate Melting Curve Quantification->Melting_Curve

Experimental Workflow for Cellular Thermal Shift Assay (CETSA).

Downstream_Effects_Workflow cluster_treatment 1. Cell Treatment cluster_ros 2a. ROS Measurement cluster_polyamines 2b. Polyamine Quantification Cells Culture Cells Inhibitor_Treatment Treat with SMOX Inhibitor (this compound or MDL 72527) Cells->Inhibitor_Treatment ROS_Probe Add ROS-sensitive Probe Inhibitor_Treatment->ROS_Probe Cell_Lysis Cell Lysis & Extraction Inhibitor_Treatment->Cell_Lysis Fluorescence_Reading Measure Fluorescence ROS_Probe->Fluorescence_Reading Derivatization Derivatize Polyamines Cell_Lysis->Derivatization HPLC HPLC Analysis Derivatization->HPLC

Workflow for Measuring Downstream Cellular Effects of SMOX Inhibition.

References

JNJ-9350: A Comparative Analysis of its Selectivity for Spermine Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spermine (B22157) oxidase (SMOX) inhibitor, JNJ-9350, with other relevant compounds, focusing on its selectivity against polyamine oxidase (PAO). The information presented herein is supported by experimental data to aid in the evaluation of this compound as a chemical probe and potential therapeutic agent.

Introduction to Polyamine Catabolism

Polyamines, such as spermine and spermidine, are crucial for cell growth and proliferation. Their intracellular concentrations are tightly regulated by a complex network of biosynthetic and catabolic enzymes. Two key enzymes in the polyamine catabolic pathway are spermine oxidase (SMOX) and polyamine oxidase (PAO, also known as N1-acetylpolyamine oxidase or PAOX). SMOX directly converts spermine to spermidine, producing hydrogen peroxide (H₂O₂) and an aldehyde.[1] PAO, on the other hand, primarily oxidizes N1-acetylated polyamines. The differential roles and expression patterns of these enzymes make the development of selective inhibitors essential for dissecting their individual contributions to physiology and pathology.

This compound has emerged as a potent and selective inhibitor of SMOX.[2] This guide will compare its inhibitory activity against SMOX and PAO with that of the well-characterized but less selective inhibitor, MDL 72527.

Comparative Inhibitory Activity

The selectivity of a compound is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the in vitro inhibitory potency (IC₅₀) of this compound and MDL 72527 against both SMOX and PAO.

CompoundTargetIC₅₀Fold Selectivity (PAO/SMOX)Reference
This compound SMOX10 nM79[3]
PAO790 nM[3]
MDL 72527 SMOX6.1 µM0.003[4]
PAO0.02 µM[5][4]
SMOX90 µM

Key Observations:

  • This compound demonstrates high potency against SMOX with an IC₅₀ of 10 nM.[3]

  • Crucially, this compound exhibits a 79-fold selectivity for SMOX over PAO, highlighting its utility as a specific tool to probe SMOX function.[3]

  • In contrast, MDL 72527 is significantly more potent against PAO (IC₅₀ = 0.02 µM) than SMOX (IC₅₀ = 6.1 µM or 90 µM, depending on the study), indicating it is a more selective inhibitor of PAO.[4] The discrepancy in reported SMOX IC₅₀ values for MDL 72527 may be due to different assay conditions or enzyme sources.

Signaling Pathways and Experimental Workflow

To understand the biological context and the methods used to determine the selectivity of these inhibitors, the following diagrams illustrate the polyamine catabolism pathway and a general experimental workflow for assessing inhibitor potency.

Polyamine_Catabolism cluster_synthesis Polyamine Synthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase N1_acetylspermidine N1-acetylspermidine Spermidine->N1_acetylspermidine SSAT N1_acetylspermine N1-acetylspermine Spermine->N1_acetylspermine SSAT Spermidine_cat Spermidine N1_acetylspermine->Spermidine_cat PAO Putrescine_cat Putrescine N1_acetylspermidine->Putrescine_cat PAO Spermine_cat Spermine Spermine_cat->Spermidine_cat SMOX Spermidine_cat->Putrescine_cat PAO SMOX_node SMOX PAO_node PAO JNJ_9350 This compound JNJ_9350->SMOX_node Inhibits MDL_72527 MDL 72527 MDL_72527->SMOX_node Inhibits (weaker) MDL_72527->PAO_node Inhibits

Figure 1. Polyamine metabolism pathway and points of inhibition.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Purified SMOX or PAO Enzyme Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Substrate Spermine (for SMOX) N1-acetylpolyamine (for PAO) Reaction_start Add Substrate to Initiate Reaction Substrate->Reaction_start Inhibitor Test Compound (e.g., this compound) Inhibitor->Incubation Buffer Assay Buffer (e.g., Glycine pH 8.0) Buffer->Incubation Incubation->Reaction_start H2O2_prod H₂O₂ Production Reaction_start->H2O2_prod HRP_Luminol Add HRP and Luminol (B1675438) (Chemiluminescence Assay) H2O2_prod->HRP_Luminol HyperBlu Add HyperBlu Reagent (Fluorescence Assay) H2O2_prod->HyperBlu Detection Measure Signal (Luminescence or Fluorescence) HRP_Luminol->Detection HyperBlu->Detection IC50_calc Calculate IC₅₀ from Dose-Response Curve Detection->IC50_calc

Figure 2. General workflow for determining inhibitor IC₅₀ values.

Experimental Protocols

The determination of IC₅₀ values for SMOX and PAO inhibitors typically relies on assays that measure the production of hydrogen peroxide (H₂O₂), a common product of both enzymes.

Chemiluminescence-Based Assay (Horseradish Peroxidase-Coupled)

This is a widely used method for measuring SMOX and PAO activity.

Principle: The H₂O₂ produced by the enzymatic reaction is used by horseradish peroxidase (HRP) to oxidize luminol, resulting in a chemiluminescent signal that is proportional to the enzyme activity.

Materials:

  • Purified recombinant human SMOX or PAO enzyme.

  • Spermine (for SMOX) or N1-acetylspermine (for PAO) as substrate.

  • Test inhibitor (e.g., this compound) at various concentrations.

  • Glycine buffer (e.g., 0.083 M, pH 8.0).

  • Horseradish peroxidase (HRP).

  • Luminol solution.

  • 96-well white, flat-bottom plates.

  • Luminometer.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

    • Prepare working solutions of the enzyme, substrate, HRP, and luminol in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations (and a vehicle control), and the purified enzyme.

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate to each well to start the enzymatic reaction.

  • Detection:

    • Add the HRP and luminol solution to each well.

    • Immediately measure the chemiluminescence using a luminometer. The signal can be read kinetically over time or as an endpoint measurement.

  • Data Analysis:

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.

    • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence-Based Assay (e.g., HyperBlue Assay)

This method offers high sensitivity and is suitable for high-throughput screening.

Principle: The assay utilizes a fluorogenic probe (e.g., the proprietary reagent in the HyperBlue assay) that reacts with H₂O₂ in the presence of HRP to generate a fluorescent product. The increase in fluorescence is directly proportional to the amount of H₂O₂ produced.

Materials:

  • Purified recombinant human SMOX or PAO enzyme.

  • Spermine (for SMOX) or N1-acetylspermine (for PAO) as substrate.

  • Test inhibitor (e.g., this compound) at various concentrations.

  • Assay buffer.

  • HyperBlue reagent (or a similar HRP-coupled fluorescent probe).

  • 96-well or 384-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare Reagents: As described for the chemiluminescence assay.

  • Assay Setup:

    • In a black microplate, add the assay buffer, the test inhibitor, and the purified enzyme.

    • Pre-incubate as described above.

  • Initiate Reaction and Detection:

    • Add a mixture of the substrate and the HyperBlue reagent to each well.

    • Incubate the plate at a controlled temperature for a specific time to allow the reaction to proceed.

  • Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition and determine the IC₅₀ value as described for the chemiluminescence assay.

Conclusion

The available data clearly demonstrate that this compound is a potent and highly selective inhibitor of spermine oxidase (SMOX) with significantly weaker activity against polyamine oxidase (PAO). This selectivity profile makes this compound a valuable tool for researchers investigating the specific roles of SMOX in various physiological and pathological processes. In contrast, MDL 72527 is a more potent inhibitor of PAO, making it a suitable tool for studying the function of this enzyme. The choice of inhibitor should, therefore, be guided by the specific research question and the target enzyme of interest. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of these and other polyamine oxidase inhibitors.

References

Comparative Analysis of JNJ-9350 and siRNA Knockdown for Targeting Spermine Oxidase (SMOX)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine (B22157) oxidase (SMOX) is a flavin-dependent enzyme that plays a critical role in polyamine catabolism. It specifically catalyzes the oxidation of spermine to spermidine, generating hydrogen peroxide (H₂O₂), and 3-aminopropanal (B1211446) as byproducts.[1] Dysregulation of SMOX activity and the subsequent accumulation of its reactive byproducts have been implicated in a range of pathological conditions, including cancer, neurodegenerative diseases, and inflammation.[2][3] Consequently, SMOX has emerged as a promising therapeutic target.

This guide provides a comparative analysis of two distinct approaches for targeting SMOX: pharmacological inhibition using the small molecule inhibitor JNJ-770609350 (JNJ-9350) and genetic knockdown using small interfering RNA (siRNA). We will objectively compare their mechanisms of action, performance based on available experimental data, and provide an overview of relevant experimental protocols.

At a Glance: this compound vs. siRNA Knockdown of SMOX

FeatureThis compound (Small Molecule Inhibitor)siRNA Knockdown
Mechanism of Action Direct, competitive inhibition of the SMOX enzyme's active site.Post-transcriptional gene silencing by mediating the degradation of SMOX mRNA.
Target SMOX protein.SMOX messenger RNA (mRNA).
Mode of Action Inhibition of enzymatic activity.Reduction of protein expression.
Specificity High selectivity for SMOX over other polyamine oxidases (PAOX). Potential for off-target binding to other proteins.Highly sequence-specific to the target mRNA. Potential for off-target effects through partial complementarity to other mRNAs.
Kinetics Rapid onset of action, dependent on compound concentration and binding kinetics. Reversible inhibition.Delayed onset of action, requiring time for mRNA degradation and protein turnover. Effect is transient and its duration depends on cell division rate and siRNA stability.
Delivery Systemic or local administration possible. Cellular uptake depends on physicochemical properties.Requires transfection reagents or viral vectors for cellular delivery in vitro. In vivo delivery is a significant challenge.
Dosing Can be dosed to achieve varying levels of target inhibition.Knockdown efficiency can be concentration-dependent, but achieving partial knockdown can be challenging.
Off-Target Effects Potential for binding to other enzymes or receptors.Can induce an immune response and lead to the silencing of unintended genes with partial sequence homology.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and typical siRNA-mediated knockdown of SMOX. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueAssay MethodReference
IC₅₀ for SMOX 10 nMHyperBlue enzymatic assay[4][5][6][7]
Kᵢ for SMOX 9.9 nMHorseradish Peroxidase Fluorescence Assay[4][6]
IC₅₀ for PAOX 790 nMHyperBlue enzymatic assay[4][5][6][7]
Selectivity (PAOX/SMOX) 79-fold-[4]
IC₅₀ for KDM1A (LSD1) > 60 µMHyperBlue enzymatic assay[4][5][6]
Cellular Target Engagement (CETSA IC₅₀) 1.2 µMCellular Thermal Shift Assay in K562 cells[4]

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is. CETSA (Cellular Thermal Shift Assay) confirms target engagement in a cellular context.

Table 2: Performance Metrics of siRNA-Mediated SMOX Knockdown
ParameterTypical Range/ValueMethod of MeasurementReference
Knockdown Efficiency (mRNA level) 70-95%RT-qPCR[8]
Duration of Knockdown (in vitro) 3-7 days (in dividing cells)RT-qPCR or Western Blot[9]
siRNA Concentration for Effective Knockdown 5-50 nMTransfection followed by RT-qPCR/Western Blot
Time to Maximal Knockdown (mRNA) 24-48 hoursRT-qPCR
Time to Maximal Knockdown (Protein) 48-96 hoursWestern Blot

Note: Knockdown efficiency and duration are highly dependent on the cell type, siRNA sequence, transfection efficiency, and cell division rate.

Experimental Protocols

This compound: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure to confirm that this compound binds to SMOX within a cellular environment.

1. Cell Culture and Treatment:

  • Culture cells (e.g., K562) to 80-90% confluency.

  • Resuspend cells in culture medium at a desired density.

  • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.

2. Heat Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separate soluble proteins from aggregated proteins by centrifugation.

  • Collect the supernatant and determine the protein concentration.

4. Protein Detection:

  • Analyze the amount of soluble SMOX protein in each sample using Western blotting with a specific anti-SMOX antibody.

  • Quantify the band intensities and plot the amount of soluble SMOX as a function of temperature for both this compound and DMSO-treated samples. A shift in the melting curve indicates target engagement.

siRNA Knockdown of SMOX and Validation

This protocol outlines the general steps for siRNA-mediated knockdown of SMOX in cultured cells.

1. siRNA Design and Preparation:

  • Design or purchase at least 2-3 different siRNAs targeting the SMOX mRNA sequence to control for off-target effects. A non-targeting scrambled siRNA should be used as a negative control.

  • Resuspend the lyophilized siRNAs in RNase-free buffer to a stock concentration of 20-50 µM.

2. Cell Transfection:

  • Seed cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.

  • Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol (e.g., using Lipofectamine RNAiMAX).

  • Add the complexes to the cells and incubate for 24-72 hours.

3. Validation of Knockdown by RT-qPCR:

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative real-time PCR using primers specific for SMOX and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of SMOX mRNA in siRNA-treated cells compared to the scrambled control using the ΔΔCt method.

4. Validation of Knockdown by Western Blot:

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with a primary antibody against SMOX and a loading control (e.g., β-actin).

  • Visualize and quantify the protein bands to determine the reduction in SMOX protein levels.

Mandatory Visualizations

Signaling Pathway of SMOX and its Inhibition

SMOX_Pathway cluster_inhibition Modes of Inhibition Spermine Spermine SMOX SMOX Spermine->SMOX Substrate Spermidine Spermidine SMOX->Spermidine H2O2 H₂O₂ SMOX->H2O2 Three_AP 3-Aminopropanal SMOX->Three_AP Oxidative_Stress Oxidative Stress & DNA Damage H2O2->Oxidative_Stress Three_AP->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis JNJ_9350 This compound JNJ_9350->SMOX Inhibits Activity siRNA SMOX siRNA SMOX_mRNA SMOX mRNA siRNA->SMOX_mRNA Degrades Ribosome Ribosome SMOX_mRNA->Ribosome Translation Ribosome->SMOX Synthesis CETSA_Workflow start Start: Cell Culture treatment Treat cells with this compound or DMSO start->treatment heat_challenge Heat Challenge (Temperature Gradient) treatment->heat_challenge lysis Cell Lysis heat_challenge->lysis centrifugation Centrifugation to separate soluble proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Fraction) centrifugation->supernatant western_blot Western Blot for SMOX supernatant->western_blot analysis Analyze SMOX band intensity vs. Temperature western_blot->analysis end End: Determine Target Engagement analysis->end siRNA_Workflow cluster_validation Validation of Knockdown start Start: Cell Seeding transfection Transfect cells with SMOX siRNA or Scrambled Control start->transfection incubation Incubate for 24-72 hours transfection->incubation harvest Harvest Cells incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_lysis Protein Lysis harvest->protein_lysis cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis rt_qpcr RT-qPCR for SMOX mRNA cDNA_synthesis->rt_qpcr end End: Quantify Knockdown Efficiency rt_qpcr->end western_blot Western Blot for SMOX Protein protein_lysis->western_blot western_blot->end Logical_Comparison JNJ_9350 This compound (Inhibitor) **Mechanism:** Protein-level inhibition **Pros:** - Rapid onset - Reversible - Dose-titratable activity **Cons:** - Potential off-target binding - Requires continuous presence for sustained effect SMOX_Target SMOX Target JNJ_9350->SMOX_Target Inhibits siRNA siRNA (Knockdown) **Mechanism:** mRNA-level degradation **Pros:** - High specificity to target sequence - Can target non-enzymatic proteins **Cons:** - Delayed onset - Transient effect - Delivery challenges - Potential for off-target gene silencing siRNA->SMOX_Target Reduces Expression

References

JNJ-9350: A Potent Inhibitor of Spermine Oxidase (SMOX) in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

JNJ-9350 has emerged as a significant chemical probe for studying the function of spermine (B22157) oxidase (SMOX), a key enzyme in polyamine catabolism. This guide provides a comparative analysis of this compound's inhibitory activity against SMOX, placing it in context with other known inhibitors. The data presented is intended for researchers, scientists, and professionals in drug development.

Quantitative Comparison of SMOX Inhibitors

This compound demonstrates high potency for SMOX, with IC50 and Ki values in the low nanomolar range. Its efficacy is significantly greater than many previously identified inhibitors, positioning it as a valuable tool for investigating the therapeutic potential of SMOX inhibition. The following table summarizes the inhibitory constants for this compound and a selection of alternative compounds.

CompoundIC50 for SMOXKi for SMOXSelectivity Notes
This compound 10 nM (0.01 µM) [1][2][3]9.9 nM [1][2][3]79-fold selective over PAOX (IC50 = 790 nM)[1][2]; Low activity against KDM1A (IC50 > 60 µM)[1][3]
Compound 70.23 µM0.46 µMOne of the most potent inhibitors reported in a 2022 study[4][5]
Compound 60.54 µM1.60 µMReported as highly selective in a 2022 study[4][5]
ChlorhexidineNot Reported0.55 µMLacks selectivity for SMOX[4]
MethoctramineNot Reported1.2 µMSelective for PAOX over SMOX[4]
SLH-5925.7 µMNot Reported
MDL 7252789 - 100 µM63 µMIrreversible inhibitor; also potent towards N¹-acetylpolyamine oxidase (PAOX)[4][6]
C9-488 µMNot ReportedMore potent towards PAOX (IC50 = 2.6 µM)[6]
2,11-Met2Spm169 µMNot ReportedA spermine analogue[6]
SI-4650289 - 382 µM289 - 382 µMAlso inhibits PAOX (IC50 = 35.4 µM)[4][7]

The Role of SMOX in Cellular Pathways

Spermine oxidase is a flavin-dependent enzyme that plays a crucial role in polyamine homeostasis by catalyzing the oxidation of spermine. This reaction produces spermidine, 3-aminopropanal, and hydrogen peroxide (H₂O₂). The byproducts of this reaction, particularly H₂O₂ and acrolein (which is formed from 3-aminopropanal), are reactive species that can induce oxidative stress and DNA damage.[1][5] Upregulation of SMOX is associated with inflammatory conditions and various types of cancer, making it a target of interest for therapeutic intervention.[1]

SMOX_Pathway cluster_SMOX_Reaction SMOX-Mediated Catabolism cluster_Cellular_Effects Downstream Cellular Effects Spermine Spermine SMOX SMOX (Spermine Oxidase) Spermine->SMOX Spermidine Spermidine SMOX->Spermidine + O₂ H2O2 Hydrogen Peroxide (H₂O₂) SMOX->H2O2 Aminopropanal 3-Aminopropanal SMOX->Aminopropanal Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Acrolein Acrolein Aminopropanal->Acrolein spontaneous Acrolein->Oxidative_Stress DNA_Damage DNA Damage Acrolein->DNA_Damage Inflammation Inflammation Oxidative_Stress->Inflammation Cancer Oncogenesis DNA_Damage->Cancer Inflammation->Cancer JNJ9350 This compound JNJ9350->SMOX Inhibition

Caption: The SMOX pathway, converting spermine and leading to cellular stress, is inhibited by this compound.

Experimental Protocols

The determination of IC50 and Ki values is critical for characterizing enzyme inhibitors. While specific, detailed protocols are often proprietary, the principles and assay types used for this compound and other inhibitors are described below.

1. IC50 Determination for this compound

The IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is typically determined through a series of enzymatic assays with varying inhibitor concentrations.[8]

  • Assay Type: For this compound, a "HyperBlue enzymatic assay" was used.[1] This is likely a fluorescence-based assay that measures the production of hydrogen peroxide, a product of the SMOX reaction.

  • General Procedure:

    • Recombinant human SMOX enzyme is incubated in a suitable buffer system.

    • The substrate, spermine, is added to initiate the reaction.

    • A fluorescent probe (like Amplex Red in the presence of horseradish peroxidase, or a similar "HyperBlue" reagent) is included in the reaction mixture. This probe reacts with the H₂O₂ produced by SMOX to generate a fluorescent signal.

    • The reaction is run in the presence of a range of concentrations of this compound.

    • The rate of fluorescence increase is measured, which corresponds to the rate of the enzymatic reaction.

    • The reaction rates are plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.[8]

2. Ki Determination for this compound

The Ki, or inhibition constant, is a more absolute measure of inhibitor potency as it is independent of substrate concentration.[8]

  • Assay Type: A "Horseradish Peroxidase Fluorescence Assay" was used to determine the Ki of this compound.[1] This is consistent with the method described for IC50 determination.

  • General Procedure:

    • To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetics are measured at various concentrations of both the substrate (spermine) and the inhibitor (this compound).

    • For each inhibitor concentration, a Michaelis-Menten plot (reaction rate vs. substrate concentration) is generated to determine the apparent Km (Km obs) and Vmax.

    • A secondary plot, such as a Lineweaver-Burk plot (1/rate vs. 1/[substrate]), is often used to visualize the type of inhibition.

    • For a competitive inhibitor, the Ki can be determined by plotting the observed Km values against the inhibitor concentration.[8] Alternatively, the Cheng-Prusoff equation can be used to convert the IC50 value to a Ki value, provided the Km of the substrate and the substrate concentration used in the IC50 assay are known.[8]

References

Assessing the Specificity of JNJ-64619178 in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular specificity of JNJ-64619178 (also known as Onametostat), a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with other notable PRMT5 inhibitors. The information presented is supported by experimental data from publicly available research to assist in evaluating its performance and potential applications in drug development.

JNJ-64619178 is a clinical-stage, orally bioavailable small molecule that exhibits a pseudo-irreversible binding mode to PRMT5. It simultaneously occupies the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex, leading to a prolonged and potent inhibition of its methyltransferase activity.[1][2][3] This unique mechanism of action contributes to its high selectivity and sustained target engagement in cellular and in vivo models.[4][5]

Comparative Analysis of PRMT5 Inhibitors

The following tables summarize the biochemical potency and cellular activity of JNJ-64619178 in comparison to other well-characterized PRMT5 inhibitors, GSK3326595 (Pemrametostat) and EPZ015666.

Table 1: Biochemical Potency Against PRMT5/MEP50 Complex

InhibitorAlias(es)Mechanism of ActionBiochemical IC50 (nM)Reference
JNJ-64619178 OnametostatSAM/Substrate Competitive, Pseudo-irreversible0.14[5]
GSK3326595 Pemrametostat, EPZ015938Substrate-competitive, SAM-uncompetitive5.9 - 19.7[6]
EPZ015666 GSK3235025Peptide-competitive, SAM-cooperative22 (Ki of 5 nM)[7][8]

Table 2: Cellular Activity - Inhibition of Symmetric Dimethylation (sDMA) and Cell Proliferation

InhibitorCell LinesDMA IC50 (nM)Proliferation GI50 (nM)Reference
JNJ-64619178 NCI-H1048 (Lung Cancer)Time-dependent reduction0.4 - 1.9[9]
GSK3326595 Z-138 (Mantle Cell Lymphoma)~80 (gIC100 for net cell growth)Not directly specified[10]
EPZ015666 Z-138 (Mantle Cell Lymphoma)~3696 - 904[7][11]

Specificity Profile of JNJ-64619178

JNJ-64619178 has demonstrated remarkable selectivity for PRMT5 over other methyltransferases. In a panel of 37 human arginine and lysine (B10760008) methyltransferases, a high concentration of JNJ-64619178 (10 µmol/L) resulted in over 80% inhibition of the PRMT5/MEP50 complex. In contrast, other closely related arginine methyltransferases like PRMT1 and PRMT7 were minimally inhibited (<15%), and no significant inhibition of lysine methyltransferases was observed.[2][9] This high degree of selectivity minimizes the potential for off-target effects, a crucial attribute for a therapeutic candidate.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the context in which these inhibitors operate and how they are evaluated, the following diagrams illustrate the PRMT5 signaling pathway and typical experimental workflows.

PRMT5_Signaling_Pathway PRMT5 Signaling Pathway cluster_input Inputs cluster_prmt5 PRMT5 Complex cluster_output Outputs SAM SAM PRMT5_MEP50 PRMT5/MEP50 SAM->PRMT5_MEP50 Substrate Protein Substrates (Histones, Splicing Factors, etc.) Substrate->PRMT5_MEP50 sDMA Symmetric Dimethylarginine (sDMA) on Substrates PRMT5_MEP50->sDMA Methylation Gene_Expression Altered Gene Expression sDMA->Gene_Expression RNA_Splicing Modulated RNA Splicing sDMA->RNA_Splicing Cell_Proliferation Inhibition of Cell Proliferation Gene_Expression->Cell_Proliferation RNA_Splicing->Cell_Proliferation JNJ_9350 JNJ-64619178 JNJ_9350->PRMT5_MEP50 Inhibition

PRMT5 signaling pathway and the mechanism of JNJ-64619178 inhibition.

Experimental_Workflow Experimental Workflow for Specificity Assessment cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Start Start: Purified Enzymes (PRMT5 & other methyltransferases) Incubate_Inhibitor Incubate with JNJ-64619178 (or other inhibitors) Biochem_Start->Incubate_Inhibitor Add_Substrate_SAM Add Substrate (e.g., Histone H4) and Radiolabeled SAM Incubate_Inhibitor->Add_Substrate_SAM Measure_Activity Measure Methyltransferase Activity (e.g., Scintillation Counting) Add_Substrate_SAM->Measure_Activity Biochem_End End: Determine IC50 & Selectivity Measure_Activity->Biochem_End Cell_Start Start: Cancer Cell Lines Treat_Cells Treat Cells with Inhibitor Cell_Start->Treat_Cells Cellular_Target_Engagement Target Engagement Assay (e.g., CETSA) Treat_Cells->Cellular_Target_Engagement Western_Blot Western Blot for p-Substrate (e.g., sDMA on SmD3) Treat_Cells->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Treat_Cells->Proliferation_Assay Cell_End End: Determine Cellular Potency (EC50/GI50) Cellular_Target_Engagement->Cell_End Western_Blot->Cell_End Proliferation_Assay->Cell_End

General experimental workflow for assessing inhibitor specificity.

Experimental Protocols

In Vitro Methyltransferase Selectivity Panel

Objective: To determine the selectivity of JNJ-64619178 against a panel of human methyltransferases.

Methodology:

  • Enzymes and Substrates: A panel of purified recombinant human methyltransferases (including arginine and lysine methyltransferases) and their respective substrates are used.

  • Inhibitor Preparation: JNJ-64619178 is serially diluted in DMSO to generate a range of concentrations.

  • Reaction Mixture: The reaction is typically performed in a 96- or 384-well plate containing the assay buffer, the specific methyltransferase, and the test inhibitor at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of a mixture of the substrate and S-adenosyl-L-[methyl-¹⁴C]-methionine (¹⁴C-SAM). The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: The reaction is stopped, and the amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each concentration is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a dose-response curve.

Cellular Target Engagement - In-Cell Western Blot

Objective: To quantify the inhibition of PRMT5-mediated symmetric dimethylation of a known substrate in a cellular context.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., NCI-H1048) are seeded in multi-well plates and allowed to adhere. The cells are then treated with a serial dilution of JNJ-64619178 or a vehicle control (DMSO) for a specified time.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer to allow antibody entry.

  • Immunostaining: The plates are blocked to prevent non-specific antibody binding. Cells are then incubated with a primary antibody specific for the symmetrically dimethylated substrate (e.g., anti-sDMA-SmD3) and a normalization antibody (e.g., anti-Actin). Following washing, cells are incubated with species-specific secondary antibodies conjugated to different fluorophores.

  • Imaging and Quantification: The fluorescence intensity in each well is measured using an imaging system.

  • Data Analysis: The sDMA signal is normalized to the loading control signal. The normalized data is then used to generate a dose-response curve and calculate the EC50 value for the inhibition of cellular PRMT5 activity.

Cellular Proliferation Assay

Objective: To determine the effect of JNJ-64619178 on the growth of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to attach, they are treated with a range of concentrations of JNJ-64619178.

  • Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 3-6 days).

  • Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The luminescence is read using a plate reader.

  • Data Analysis: The luminescence signal is normalized to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) is calculated by fitting the data to a dose-response curve.

Conclusion

JNJ-64619178 is a highly potent and selective inhibitor of PRMT5 with a distinct "pseudo-irreversible" mechanism of action that translates to sustained target inhibition in cellular models.[2][4] Its superior biochemical potency and high selectivity over other methyltransferases, as demonstrated in various assays, underscore its potential as a promising therapeutic agent.[2][9] The provided experimental protocols offer a framework for researchers to independently assess and compare the specificity and cellular activity of JNJ-64619178 and other PRMT5 inhibitors.

References

Safety Operating Guide

Essential Safety and Handling Guide for JNJ-9350

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety, operational, and disposal information for the laboratory use of JNJ-9350, a potent and selective inhibitor of spermine (B22157) oxidase (SMOX). Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper experimental conduct.

Proper Disposal Procedures for this compound

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is imperative to follow prudent laboratory practices for the disposal of this and all chemical waste. The following procedures are recommended:

Solid Waste (Unused this compound powder):

  • Segregation: Collect solid this compound waste in a designated, clearly labeled, and sealed container.

  • Packaging: Ensure the container is robust and secure to prevent accidental spillage. The label should clearly identify the contents as "Non-hazardous chemical waste: this compound".

  • Disposal: Dispose of the packaged solid waste in the regular laboratory trash, which should be handled by trained laboratory personnel. Do not leave chemical waste in a location where it could be mistaken for general office trash.

Liquid Waste (Solutions containing this compound):

  • Aqueous Solutions: For dilute, non-hazardous aqueous solutions of this compound, disposal down the sanitary sewer may be permissible. However, this is subject to local regulations and institutional policies.

    • Consultation: Always consult your institution's Environmental Health and Safety (EHS) office for approval before disposing of any chemical waste down the drain.

    • Procedure (if approved): Flush with a copious amount of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected as hazardous waste.

    • Collection: Collect in a designated, properly labeled, and sealed waste container that is compatible with the solvent used.

    • Disposal: Arrange for pickup and disposal by your institution's hazardous waste management service.

Empty Containers:

  • Decontamination: Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., the solvent used to prepare the solution).

  • Rinsate Disposal: The first rinsate should be collected and disposed of as chemical waste, following the procedures for liquid waste described above.

  • Container Disposal: Once decontaminated, deface or remove the original label and dispose of the container in the regular laboratory trash or recycling, in accordance with institutional guidelines.

Quantitative Data for this compound

PropertyValueReference
Molecular Formula C₂₅H₂₂N₆O--INVALID-LINK--
Molecular Weight 422.48 g/mol --INVALID-LINK--
IC₅₀ (SMOX) 10 nM--INVALID-LINK--
IC₅₀ (PAOX) 790 nM--INVALID-LINK--
Recommended In Vitro Assay Concentration Up to 10 µM--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO):

  • Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes.

  • Calculation: To prepare a 10 mM stock solution, weigh out 4.22 mg of this compound and dissolve it in 1 mL of DMSO.

  • Procedure:

    • Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Representative Experimental Protocol: Cell Viability Assay

This protocol outlines a general procedure for assessing the effect of this compound on the viability of a cancer cell line.

  • Cell Culture:

    • Culture the chosen cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

    • Passage the cells upon reaching 80-90% confluency.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from the 10 mM DMSO stock solution. A typical concentration range for an initial screen would be 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 48-72 hours.

  • Cell Viability Assessment (Using MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells and incubate for another 4-18 hours at 37°C.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Visualizations

SMOX_Inhibition_Pathway This compound Inhibition of Spermine Oxidase (SMOX) Pathway cluster_SMOX_Reaction Spermine Oxidase (SMOX) Catalyzed Reaction cluster_Inhibition Inhibition cluster_Downstream_Effects Downstream Cellular Effects Spermine Spermine SMOX SMOX Spermine->SMOX O2 O₂ O2->SMOX Spermidine Spermidine SMOX->Spermidine H2O2 Hydrogen Peroxide (H₂O₂) SMOX->H2O2 Aminopropanal 3-Aminopropanal SMOX->Aminopropanal CellGrowth Altered Cell Growth Spermidine->CellGrowth ROS Increased Reactive Oxygen Species (ROS) H2O2->ROS JNJ9350 This compound JNJ9350->SMOX DNADamage DNA Damage ROS->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.